Fluorescein Lisicol
Description
a fluorescent-labelled bile salt, an investigational marker of hepatic biliary transporter function
Properties
CAS No. |
140616-46-2 |
|---|---|
Molecular Formula |
C51H63N3O11S |
Molecular Weight |
926.1 g/mol |
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)/t26-,27+,31-,33-,37+,38+,39+,40-,43+,45+,49+,50-/m1/s1 |
InChI Key |
KHNJPPGHIWPDLG-DXNXUNFASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)[C@H]6CC[C@@H]7[C@@]6([C@H](C[C@H]8[C@H]7[C@@H](C[C@H]9[C@@]8(CC[C@H](C9)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fluorescein lisicol; NRL972; NRL 972; NRL-972; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Fluorescein Lisicol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fluorescein Lisicol, a fluorescent bile acid analogue critical for the investigation of hepatic transport mechanisms. The document details the experimental protocols, quantitative data, and the biological pathways associated with this compound.
Introduction
This compound, also known as Cholyl-L-lysyl-fluorescein (CLF), is a vital tool in hepatobiliary research. By conjugating cholic acid with fluorescein via a lysine linker, this compound mimics natural bile acids, allowing for the visualization and study of their transport across hepatocytes. This guide outlines a robust protocol for its chemical synthesis and subsequent purification, ensuring high purity for reliable experimental outcomes.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of a cholyl-lysine intermediate, followed by its conjugation with fluorescein isothiocyanate (FITC).
Experimental Protocols
Step 1: Formation of the Cholyl-Lysine Intermediate
This initial step involves the coupling of cholic acid with the methyl ester of N-epsilon-CBZ-L-lysine.
-
Materials:
-
Cholic Acid
-
N-epsilon-CBZ-L-lysine methyl ester hydrochloride
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen gas
-
-
Procedure:
-
In a round-bottom flask, dissolve cholic acid and N-epsilon-CBZ-L-lysine methyl ester hydrochloride in anhydrous DMF. A molar ratio of 5:7 (cholic acid to lysine derivative) is recommended.[1]
-
Place the reaction vessel under a nitrogen atmosphere.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution to catalyze the coupling reaction.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then carried forward to the next step.
-
Step 2: Conjugation with Fluorescein Isothiocyanate (FITC)
The cholyl-lysine intermediate is then conjugated with FITC to yield the final product, this compound.
-
Materials:
-
Cholyl-lysine intermediate (as sodium salt)
-
Fluorescein isothiocyanate (FITC)
-
Bicarbonate buffer (pH 9.5)
-
-
Procedure:
-
Dissolve the cholyl-lysine intermediate (as its sodium salt) and FITC in a bicarbonate buffer (pH 9.5) at equimolar concentrations.[1]
-
Allow the reaction to proceed for 16 hours at 21°C with gentle agitation.[1]
-
Protect the reaction mixture from light to prevent photobleaching of the fluorescein moiety.
-
Synthesis Workflow
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. The primary method for purification is reversed-phase high-performance liquid chromatography (HPLC).
Experimental Protocol
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or fluorescence detector.
-
A C18 reversed-phase column is typically used.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic this compound. A suggested starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Detection:
-
Fluorescence detection is highly specific, with an excitation wavelength (λex) of approximately 494 nm and an emission wavelength (λem) of around 521 nm.
-
-
Post-Purification:
-
Fractions containing the pure product are collected.
-
The solvent is evaporated under reduced pressure.
-
The purified this compound is lyophilized to obtain a stable powder.
-
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of Cholyl-Lysine Intermediate | 94% | [1] |
| Yield of this compound Conjugation | 70% | [1] |
| Purification | ||
| Post-HPLC Purity | >98% | |
| Characterization | ||
| Molecular Weight | ~926.13 g/mol | |
| Mass Spectrometry (ESI-MS) [M+H]⁺ | m/z 958.3 | |
| Excitation Wavelength (λex) | ~494 nm | |
| Emission Wavelength (λem) | ~521 nm |
Biological Pathway: Hepatic Transport of this compound
This compound is a substrate for specific transporters in hepatocytes, which mediate its uptake from the blood and its excretion into the bile. The primary transporters involved are the Organic Anion Transporting Polypeptide 1B3 (OATP1B3) for sinusoidal uptake and the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) for canalicular efflux. The Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) can mediate its efflux back into the sinusoidal blood.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of high-purity this compound. Adherence to these protocols will enable researchers to produce a reliable fluorescent probe for investigating the intricate mechanisms of hepatobiliary transport. The provided diagrams offer a clear visualization of the experimental workflow and the biological context of this important research tool.
References
Spectroscopic and Functional Properties of Fluorescein Lisicol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescently labeled bile salt analog that has emerged as a critical tool in the study of hepatobiliary transport and liver function. By conjugating the well-characterized fluorophore, fluorescein, to a bile acid moiety via a lysine linker, this compound retains the essential physiological properties of endogenous bile acids, allowing for real-time visualization and quantification of its transport dynamics. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its synthesis and characterization, and a depiction of its key biological transport pathways.
Spectroscopic Properties of this compound
The conjugation of cholic acid and lysine to fluorescein results in a molecule with distinct spectroscopic characteristics. While sharing similarities with its parent fluorophore, this compound's properties are influenced by its molecular structure and local environment. The key spectroscopic parameters are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | 487 nm | DMSO |
| Excitation Maximum (λ_ex_) | 498 nm | DMSO |
| Emission Maximum (λ_em_) | ~520 - 530 nm (inferred) | DMSO |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | DMSO |
| Quantum Yield (Φ) | 0.79 - 0.95 | DMSO |
Note: The emission maximum of this compound is reported to be similar to that of fluorescein, with detection commonly performed around 530 nm[1]. The quantum yield has been reported with a range of values, which may depend on the specific experimental conditions and the reference standard used[2].
Experimental Protocols
Synthesis of this compound (Cholyl-L-lysyl-fluorescein)
The synthesis of this compound is a two-step process involving the formation of a cholyl-lysine intermediate followed by conjugation with fluorescein isothiocyanate (FITC)[3][4].
Step 1: Synthesis of Cholyl-lysine Intermediate
-
Reactants: Cholic acid and N-epsilon-CBZ-L-lysine methyl ester hydrochloride.
-
Catalyst: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).
-
Solvent: Anhydrous dimethylformamide (DMF).
-
Procedure: a. Dissolve cholic acid and a molar excess of N-epsilon-CBZ-L-lysine methyl ester hydrochloride in anhydrous DMF under a nitrogen atmosphere. b. Add the EEDQ catalyst to the reaction mixture. c. Stir the reaction at room temperature for 24 hours. d. The resulting cholyl-lysine intermediate can be purified by chromatographic methods. This reaction typically achieves a high yield (approximately 94%)[3].
Step 2: Conjugation with Fluorescein Isothiocyanate (FITC)
-
Reactants: Cholyl-lysine (sodium salt) and Fluorescein isothiocyanate (FITC).
-
Buffer: Bicarbonate buffer (pH 9.5).
-
Procedure: a. Dissolve equimolar amounts of the cholyl-lysine sodium salt and FITC in the bicarbonate buffer. b. The reaction mixture is gently agitated at room temperature for 16 hours. c. The final product, this compound, can be purified using reversed-phase high-performance liquid chromatography (HPLC). The yield for this step is approximately 70%.
-
Validation: The purity and structural integrity of the final product should be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Characterization of this compound
1. Determination of Absorption and Emission Spectra
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Prepare a series of dilutions from the stock solution in the same solvent.
-
Absorbance Measurement: a. Record the absorbance spectrum of each dilution using the UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_).
-
Fluorescence Measurement: a. Excite the samples at their absorption maximum. b. Record the fluorescence emission spectra for each dilution to determine the wavelength of maximum emission (λ_em_).
2. Determination of Molar Extinction Coefficient
-
Methodology: The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Procedure: a. Using the absorbance data from the spectroscopic characterization, plot absorbance versus concentration. b. The slope of the resulting linear plot will be the molar extinction coefficient.
3. Determination of Fluorescence Quantum Yield (Relative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Fluorescein itself can be used as a reference standard.
-
Procedure: a. Sample Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescein standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects. b. Absorbance and Fluorescence Measurements: Measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity for each dilution of the sample and the standard. c. Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. d. Calculation: The quantum yield of this compound (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²)
where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Biological Activity and Transport Pathways
This compound is a valuable tool for studying the intricate mechanisms of bile acid transport within the liver. Its transport is mediated by a series of specific protein transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes.
Hepatobiliary Transport of this compound
The primary pathway for the hepatic transport of this compound involves its uptake from the blood into hepatocytes, followed by its excretion into the bile canaliculi.
Caption: Hepatobiliary transport pathway of this compound.
This compound is taken up from the sinusoidal blood into hepatocytes primarily by the organic anion-transporting polypeptide 1B3 (OATP1B3). Once inside the hepatocyte, it is then actively transported across the canalicular membrane into the bile by the ATP-binding cassette (ABC) transporters, specifically the multidrug resistance-associated protein 2 (MRP2, encoded by the ABCC2 gene) and the bile salt export pump (BSEP). Additionally, the transporter ABCC3, located on the basolateral membrane, can mediate the efflux of this compound from the hepatocyte back into the bloodstream.
Experimental Workflow for a Biliary Excretion Assay
A common application of this compound is in cellular assays to screen for drug-induced cholestasis, a condition characterized by impaired bile flow.
Caption: Experimental workflow for a biliary excretion assay using this compound.
This workflow outlines a typical in vitro assay using sandwich-cultured hepatocytes, which form functional bile canaliculi. By incubating these cells with this compound and then exposing them to a test compound, researchers can quantify the inhibition of biliary excretion by measuring the accumulation of fluorescence within the canalicular networks. This allows for the determination of the inhibitory potential (e.g., IC50 value) of new drug candidates.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of hepatology, toxicology, and drug development. Its well-defined spectroscopic properties, coupled with its ability to mimic the transport of endogenous bile acids, provide a robust platform for investigating the complex mechanisms of hepatobiliary transport and for assessing the potential for drug-induced liver injury. The experimental protocols and pathways detailed in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CLF [Cholyl-Lys-Fluorescein] | AAT Bioquest [aatbio.com]
- 3. This compound | 140616-46-2 | Benchchem [benchchem.com]
- 4. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of Fluorescein Lisicol in Polarized Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular transport mechanisms of Fluorescein Lisicol, a fluorescent bile salt derivative also known as Cholyl-L-lysyl-fluorescein (CLF), within polarized hepatocytes. Its utility as a probe for assessing liver function is underscored by its specific transport pathways, which are detailed herein. This document summarizes key quantitative data, outlines experimental protocols for studying its localization, and provides visual representations of its transport pathways and experimental workflows.
Introduction to this compound (Cholyl-L-lysyl-fluorescein)
This compound is a valuable tool in hepatobiliary research and diagnostics. As a fluorescent derivative of cholic acid, it mimics the behavior of natural bile salts, allowing for the real-time visualization and quantification of hepatocyte transport function.[1][2] Understanding its cellular localization is crucial for interpreting data from liver function tests and for studying the impact of drug candidates on biliary transport.[3]
Hepatobiliary Transport of this compound
The journey of this compound through the polarized hepatocyte is a multi-step process involving specific transporters located on the basolateral (sinusoidal) and apical (canalicular) membranes.
2.1. Basolateral Uptake:
This compound is taken up from the bloodstream into hepatocytes primarily by the Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) .[4][5] Studies have shown that other uptake transporters like the Na+-dependent taurocholate co-transporting polypeptide (NTCP), OATP1B1, and OATP2B1 do not significantly contribute to its uptake.
2.2. Intracellular Trafficking:
Once inside the hepatocyte, this compound traverses the cytoplasm. While the exact mechanisms of its intracellular movement are not fully elucidated, it is presumed to be transported towards the canalicular membrane for excretion.
2.3. Canalicular Excretion:
The excretion of this compound into the bile canaliculus is an active, ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (ABCC2 or MRP2) . Another transporter, the Bile Salt Export Pump (BSEP or ABCB11), which is a primary transporter for many bile salts, does not transport this compound.
2.4. Basolateral Efflux:
A portion of intracellular this compound can be transported back into the bloodstream via the Multidrug Resistance-Associated Protein 3 (ABCC3 or MRP3) , which is also located on the basolateral membrane.
Quantitative Data on this compound Transport
The following tables summarize the key quantitative parameters of this compound transport that have been determined experimentally.
Table 1: Kinetic Parameters of this compound Transporters
| Transporter | Function | K_m_ (μM) |
| OATP1B3 | Basolateral Uptake | 4.6 ± 2.7 |
| ABCC2 (MRP2) | Canalicular Excretion | 3.3 ± 2.0 |
| ABCC3 (MRP3) | Basolateral Efflux | 3.7 ± 1.0 |
Table 2: In Vivo Biliary Excretion and Hepatic Extraction in Rats
| Compound | Cumulative 20 min Biliary Excretion (% of injected dose) | Single-Pass Hepatic Extraction (%) |
| This compound (CLF) | 94.4 ± 0.3 | 64.1 ± 3.9 |
| [14C]Cholylglycine (CG) | 93.1 ± 1.2 | 66.1 ± 1.2 |
| Fluorescein (F) | 34.8 ± 0.5 | 16.5 ± 2.0 |
Experimental Protocols for Studying this compound Localization
The study of this compound transport in polarized hepatocytes relies on robust in vitro models and specific experimental procedures.
4.1. In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)
The sandwich-cultured hepatocyte model is a widely used in vitro system that allows primary hepatocytes to maintain their polarized phenotype, forming functional bile canalicular networks. This model is essential for studying the vectorial transport of compounds from the basolateral to the canalicular domain.
Protocol for Establishing Sandwich-Cultured Hepatocytes:
-
Plate Coating: Coat culture plates with a layer of collagen type I and allow it to gel.
-
Hepatocyte Isolation: Isolate primary hepatocytes from liver tissue (e.g., rat or human) using a collagenase perfusion method.
-
Cell Seeding: Seed the isolated hepatocytes onto the collagen-coated plates at an appropriate density.
-
Culture Maintenance: Culture the cells in a suitable hepatocyte culture medium, typically for 24 hours, to allow for cell attachment and monolayer formation.
-
Collagen Overlay: After monolayer formation, overlay the cells with a second layer of collagen to create the "sandwich" configuration. This promotes the reformation of bile canaliculi.
-
Maturation: Culture the SCHs for a further 48-72 hours to allow for the development of a mature, polarized phenotype with functional bile canalicular networks.
4.2. Biliary Excretion Assay in Sandwich-Cultured Hepatocytes:
This assay quantifies the canalicular efflux of this compound.
-
Cell Preparation: Use mature sandwich-cultured hepatocytes.
-
Incubation: Incubate the cells with a known concentration of this compound in a standard buffer (e.g., Hanks' Balanced Salt Solution) for a defined period (e.g., 10-30 minutes).
-
Washing: Gently wash the cells with ice-cold buffer to remove extracellular this compound.
-
Lysis and Quantification:
-
To measure total intracellular accumulation, lyse the cells and quantify the fluorescence.
-
To specifically measure biliary excretion, a specialized protocol involving the use of calcium-free buffer to disrupt tight junctions and release the contents of the bile canaliculi can be employed. Alternatively, high-content imaging can be used to quantify fluorescence within the canalicular networks.
-
-
Data Analysis: Calculate the biliary excretion index (BEI) by comparing the amount of substrate in the canaliculi to the total amount in the cells.
4.3. Transporter-Specific Assays using Transfected Cell Lines:
To investigate the role of individual transporters, cell lines (e.g., CHO, HEK293) overexpressing a specific human transporter (e.g., OATP1B3, ABCC2) are used.
Protocol for Transporter-Specific Uptake/Efflux Assay:
-
Cell Culture: Culture the transfected and wild-type (control) cells under standard conditions.
-
Assay Initiation: Add this compound to the culture medium.
-
Time-Course Measurement: At various time points, stop the transport process (e.g., by rapid washing with ice-cold buffer).
-
Quantification: Lyse the cells and measure the intracellular fluorescence.
-
Data Analysis: Subtract the fluorescence measured in the wild-type cells from that in the transfected cells to determine the transporter-specific transport.
Visualizing Cellular Transport and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.
Caption: Transport pathway of this compound in a polarized hepatocyte.
Caption: Experimental workflow for a biliary excretion assay using sandwich-cultured hepatocytes.
References
- 1. Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholyl-lysylfluorescein: synthesis, biliary excretion in vivo and during single-pass perfusion of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Drug-Induced Inhibition of Canalicular Cholyl-l-Lysyl-Fluorescein Excretion From Hepatocytes by High Content Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
An In-depth Technical Guide to the Discovery and Development of Fluorescent Bile Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Bile Acids and the Need for Fluorescent Analogs
Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2] They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their role as biological detergents, bile acids have emerged as critical signaling molecules that regulate their own synthesis, transport, and metabolism through complex signaling networks.[3][4][5] They activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5, influencing a wide array of physiological processes including glucose homeostasis, lipid metabolism, and inflammation.
Studying the precise mechanisms of bile acid transport (the enterohepatic circulation) and signaling is vital for understanding liver diseases (e.g., cholestasis), metabolic disorders, and drug-induced liver injury (DILI). However, native bile acids are not fluorescent, making their direct visualization and quantification within living cells and tissues challenging. This limitation spurred the development of fluorescent bile acid analogs (FBAAs), which serve as powerful probes to investigate these processes in real-time. FBAAs are designed to mimic the behavior of their parent bile acids, allowing researchers to trace their movement across cell membranes, observe their intracellular localization, and quantify the activity of transport proteins.
Design and Synthesis of Fluorescent Bile Acid Analogs
The core principle behind FBAA design is to attach a fluorophore to a bile acid molecule without significantly altering its fundamental physicochemical and biological properties. The choice of fluorophore and the conjugation strategy are critical. Common fluorophores include fluorescein, which is highly fluorescent but can be pH-sensitive, and 4-nitrobenzo-2-oxa-1,3-diazole (NBD), which is less pH-sensitive.
Synthesis Strategies: The synthesis of FBAAs typically involves conjugating a fluorophore to either the side chain or the steroid nucleus of the bile acid.
-
Side-Chain Conjugation: This is the most common approach. The carboxylic acid group on the bile acid side chain is activated and coupled with an amino group on a fluorophore or a linker molecule. For instance, Cholyl-lysyl-fluorescein (CLF) is synthesized by coupling cholic acid to the amino group of lysyl-fluorescein. Another strategy involves creating an amide bond between the bile acid and a fluorophore like aminofluorescein.
-
Steroid Nucleus Conjugation: This method involves attaching the fluorophore to one of the hydroxyl groups on the steroid nucleus, often at the 3-position. For example, NBD has been coupled to the 3α- or 3β-position of cholic acid and its derivatives.
Recent advances have also employed click chemistry, using 1,3-dipolar cycloaddition reactions to conjugate near-infrared (NIR) fluorochromes with azide-functionalized bile acid derivatives, creating probes suitable for in vivo imaging.
Key Fluorescent Bile Acid Analogs and Their Properties
A variety of FBAAs have been developed, each with specific characteristics that make them suitable for different applications. The choice of analog depends on which parent bile acid and which transport pathways are being investigated.
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Characteristics & Applications | Citations |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Mimics conjugated trihydroxy-BAs. Substrate for hepatic uptake (NTCP) and canalicular transporters (BSEP). Used for visualizing bile duct anatomy and studying hepatic transport. | |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | A monohydroxy bile salt analog with cholestatic properties. Used to study mechanisms of monohydroxy BA-induced cholestasis at the cellular level. | |
| Cholylglycylamidofluorescein (CGamF) | Glycocholic Acid | Fluorescein | Transport properties closely resemble natural bile acids. Used in studies of BA transport and cytosol-to-nucleus trafficking. | |
| 3α-NBD-glycocholic acid | Glycocholic Acid | NBD | Superior transport rates for human NTCP and ASBT compared to other NBD-BAs. Considered highly appropriate for fluorescence-based inhibitor screening assays. | |
| Tauro-nor-THCA-24-DBD | Taurocholic Acid | DBD | Closely mimics hepatic uptake (NTCP) and biliary excretion (BSEP) of taurocholate. Useful for studying drug interference with these transporters. | |
| Chenodeoxycholyl-(Nϵ-NBD)-lysine (CDC-NBD-L) | Chenodeoxycholic Acid | NBD | Uptake is Na+-independent. Secreted by canalicular membrane BA transporters. |
Quantitative Data Comparison
| Analog | Km (μM) | Transport Characteristics | Notes | Citations |
| CGamF | 10.8 | Na+-dependent uptake decreased by 50% in absence of Na+. | Fluorescence is strongly pH-dependent at 495 nm excitation. | |
| C-NBD-L | 3.8 | Na+-dependent uptake decreased by 38% in absence of Na+. | Intracellular fluorescence is pH-independent. Considered a good probe for trihydroxy-BA transport. | |
| CDC-NBD-L | 3.0 | Na+-independent uptake. | Intracellular fluorescence is pH-independent. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FBAAs in research. Below are protocols for key experiments.
Protocol 1: Live-Cell Imaging of FBAA Uptake
This protocol is used to visualize and quantify the dynamics of bile acid uptake into living cells, typically hepatocytes.
Materials:
-
Hepatocytes or other relevant cell lines (e.g., HEK293 transfected with transporter proteins).
-
Glass-bottom dishes suitable for microscopy.
-
Fluorescent bile acid analog (e.g., CLF, CGamF) stock solution (typically 1-10 mM in DMSO).
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with calcium, magnesium, and HEPES).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the FBAA stock solution in pre-warmed live-cell imaging medium to the final working concentration (a typical starting point is 1-5 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Staining and Incubation: Add the staining solution to the cells. Place the dish in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein). Time-lapse imaging is recommended to visualize uptake dynamics.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity within individual cells or subcellular compartments over time.
Protocol 2: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes (SCH)
This assay is used to assess the transport of FBAAs from hepatocytes into the bile canaliculi, a key step in enterohepatic circulation and a target for DILI.
Materials:
-
Sandwich-cultured rat or human hepatocytes.
-
Fluorescent bile acid analog (e.g., tauro-nor-THCA-24-DBD).
-
Standard incubation buffer (e.g., HBSS).
-
Ca2+/Mg2+-free buffer to disrupt tight junctions and release canalicular contents.
-
Cell lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture hepatocytes in a sandwich configuration (between two layers of collagen) to form functional bile canaliculi.
-
Incubation: Incubate the SCH with the fluorescent bile acid analog in standard buffer for a defined period (e.g., 10-30 minutes), allowing uptake into the cells and excretion into the canaliculi.
-
Washing: Wash the cells gently to remove the extracellular probe.
-
Quantification:
-
Total Accumulation (Cells + Bile): Lyse a set of wells with lysis buffer and measure the total fluorescence.
-
Cellular Accumulation: Incubate a parallel set of wells with Ca2+/Mg2+-free buffer to open the canaliculi and release the biliary-excreted probe. Wash, then lyse the cells and measure the remaining cellular fluorescence.
-
-
Data Analysis: The Biliary Excretion Index (BEI) is calculated to quantify the efficiency of biliary transport.
-
Biliary Excreted Amount = (Total Accumulation) - (Cellular Accumulation)
-
BEI (%) = (Biliary Excreted Amount / Total Accumulation) x 100
-
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key processes involving fluorescent bile acid analogs.
References
- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes [biophysics-reports.org]
- 5. Bile Acids Modulate Signaling by Functional Perturbation of Plasma Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
The Orchestrated Movement: A Technical Guide to the Roles of OATP1B3 and ABCC2 in Fluorescein and Fluvastatin Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of drug disposition within the human body is largely governed by the activity of membrane transporters. Among these, the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), an uptake transporter, and the ATP-Binding Cassette subfamily C member 2 (ABCC2), an efflux transporter, play pivotal roles in hepatic clearance of a wide array of xenobiotics and endogenous compounds. This technical guide provides an in-depth exploration of the interplay between OATP1B3 and ABCC2 in the transport of the fluorescent marker, fluorescein, and the widely prescribed statin, fluvastatin (marketed as Lescol). Understanding these transport mechanisms is paramount for predicting drug-drug interactions, optimizing therapeutic efficacy, and mitigating potential toxicity.
The Transporters: OATP1B3 and ABCC2
OATP1B3 (SLCO1B3) is a member of the solute carrier (SLC) superfamily, predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes.[1][2] It facilitates the uptake of a broad range of substrates from the blood into the liver. Its substrate profile includes various drugs like statins, anticancer agents, and antibiotics, as well as endogenous compounds such as bile acids and hormones.[2][3][4]
ABCC2 (MRP2) , a member of the ATP-binding cassette (ABC) transporter superfamily, is localized to the apical (canalicular) membrane of hepatocytes. It actively pumps substrates, often conjugated metabolites, from the hepatocytes into the bile for elimination. ABCC2's substrate specificity is also broad, encompassing many statins and other therapeutic agents.
Substrate Transport Kinetics: A Quantitative Overview
The efficiency of transport by OATP1B3 and ABCC2 can be quantified by determining the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate. A lower Km value signifies a higher affinity.
Table 1: Quantitative Data for Fluorescein and Fluvastatin Transport by OATP1B3
| Substrate | Transporter | Cell System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Sodium Fluorescein | OATP1B3 | CHO cells | 10.9 | 135 | |
| Fluvastatin | OATP1B3 | HEK293 cells | - | - |
Note: While fluvastatin is a confirmed substrate of OATP1B3, specific Km and Vmax values were not explicitly provided in the cited literature, though its transport was shown to be significant.
Table 2: Quantitative Data for Fluvastatin Transport by ABCC2 (MRP2)
| Substrate | Transporter | System | Kinetic Parameter | Value | Reference |
| Fluvastatin | ABCC2 (MRP2) | Membrane Vesicles | ATPase Activity Stimulation | Confirmed Substrate |
Note: The studies confirmed fluvastatin as a substrate of ABCC2 by demonstrating its ability to stimulate the transporter's ATPase activity, a hallmark of active transport. Specific Km and Vmax values for fluvastatin transport by ABCC2 were not detailed in the provided search results, but the evidence strongly supports its role as a substrate.
Experimental Protocols: Methodologies for Studying Transport
The characterization of transporter-mediated drug disposition relies on robust in vitro assays. Below are detailed methodologies for conducting uptake and efflux experiments to investigate the role of OATP1B3 and ABCC2.
Preparation of Transporter-Expressing Cell Lines
Stable or transient transfection of polarized mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, is a common method to study the function of a single transporter in isolation.
Protocol for Generating Stable OATP1B3- or ABCC2-Expressing HEK293 Cells:
-
Vector Construction: The full-length cDNA of human SLCO1B3 or ABCC2 is subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: HEK293 cells are transfected with the expression vector using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Selection: Forty-eight hours post-transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418 or hygromycin B, depending on the vector's resistance gene).
-
Clonal Selection and Expansion: Single, antibiotic-resistant colonies are isolated, expanded, and screened for transporter expression and function.
-
Verification: Transporter expression is confirmed by RT-PCR, Western blotting, and immunofluorescence. Functional activity is verified using a known probe substrate.
OATP1B3-Mediated Uptake Assay
This assay measures the uptake of a substrate from the extracellular medium into transporter-expressing cells.
Protocol for Fluorescein/Fluvastatin Uptake by OATP1B3-HEK293 Cells:
-
Cell Seeding: Seed OATP1B3-expressing HEK293 cells and control (mock-transfected) cells onto poly-D-lysine-coated 24-well plates and culture for 48 hours.
-
Pre-incubation: Wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) and then pre-incubate with HBSS for 10 minutes at 37°C.
-
Initiation of Uptake: Initiate the transport by adding HBSS containing the desired concentration of fluorescein or fluvastatin.
-
Termination of Uptake: At designated time points, terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of the substrate using a fluorescence plate reader for fluorescein or LC-MS/MS for fluvastatin.
-
Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in OATP1B3-expressing cells to determine the net transporter-mediated uptake. Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.
ABCC2-Mediated Efflux Assay
This assay measures the transport of a substrate from the intracellular to the extracellular compartment. A common method is the vesicle transport assay using inside-out membrane vesicles.
Protocol for Fluvastatin Efflux by ABCC2-Expressing Vesicles:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing ABCC2.
-
Assay Mixture: Prepare an assay mixture containing the vesicles, ATP or AMP (as a control), and an ATP-regenerating system in a suitable buffer.
-
Initiation of Transport: Initiate the transport by adding the substrate (e.g., radiolabeled or fluorescently tagged fluvastatin).
-
Termination of Transport: At various time points, stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter membrane to separate the vesicles from the assay medium.
-
Quantification: Measure the amount of substrate retained within the vesicles.
-
Data Analysis: The ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP.
Visualizing the Mechanisms: Diagrams of Transport and Workflows
Hepatic Transport of Fluorescein and Fluvastatin
The following diagram illustrates the sequential uptake and efflux of fluorescein and fluvastatin in a hepatocyte, mediated by OATP1B3 and ABCC2.
Caption: Hepatic transport of Fluorescein and Fluvastatin.
Experimental Workflow for OATP1B3 Uptake Assay
The logical flow of an OATP1B3-mediated uptake assay is depicted in the following diagram.
Caption: Workflow for an OATP1B3 uptake assay.
Signaling Pathways Regulating OATP and ABCC Transporters
The activity and expression of OATP and ABCC transporters are regulated by complex signaling networks. While specific pathways for fluorescein and fluvastatin are not fully elucidated, general regulatory mechanisms are known.
Caption: General signaling pathways regulating OATP and ABCC transporters.
Conclusion
The coordinated action of OATP1B3 and ABCC2 is a critical determinant of the hepatic disposition of fluorescein and fluvastatin. A thorough understanding of their transport kinetics, coupled with robust experimental methodologies, is essential for the preclinical and clinical development of new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics. Further investigation into the specific signaling pathways that modulate the activity of these transporters in the context of particular substrates will provide a more complete picture of their roles in drug response and toxicity.
References
Methodological & Application
Application Notes and Protocols for Fluorescein Lisicol in In Vitro Sandwich-Cultured Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein Lisicol, also known as cholyl-lysyl-fluorescein (CLF), is a fluorescently labeled bile salt analog.[1][2] It serves as a valuable tool for the in vitro assessment of hepatobiliary transporter function, particularly in sandwich-cultured hepatocytes (SCHs). The sandwich culture configuration allows primary hepatocytes to maintain their physiological polarity, forming functional bile canalicular networks.[3][4] This model is instrumental in studying drug-induced liver injury (DILI), particularly cholestasis, by evaluating the inhibition of key canalicular transporters such as the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).[5] this compound mimics the transport of endogenous bile acids, enabling researchers to quantify biliary excretion and assess the potential of drug candidates to cause cholestatic DILI.
Principle of the Method
The assay quantifies the biliary excretion of this compound in sandwich-cultured hepatocytes. Hepatocytes are cultured between two layers of extracellular matrix, which promotes the formation of functional bile canaliculi. This compound is taken up into the hepatocytes from the basolateral side by organic anion-transporting polypeptides (OATPs), primarily OATP1B3. Subsequently, it is actively transported into the bile canaliculi by the canalicular efflux transporters BSEP and MRP2.
The accumulation of the fluorescent probe in the bile canaliculi can be visualized and quantified using fluorescence microscopy and high-content imaging systems. To differentiate between intracellular accumulation and biliary excretion, a calcium-free buffer is used to disrupt the tight junctions of the bile canaliculi, releasing the biliary content. By comparing the fluorescence in cultures with and without intact canaliculi, the Biliary Excretion Index (BEI) can be calculated. This index provides a quantitative measure of the canalicular transport function. The inhibitory potential of a test compound on these transporters is determined by measuring the reduction in this compound accumulation in the bile canaliculi in the presence of the compound.
Signaling Pathway of this compound Transport in Hepatocytes
Caption: Transport of this compound in hepatocytes.
Experimental Workflow
Caption: Experimental workflow for the this compound assay.
Materials and Reagents
-
Cryopreserved human or rat hepatocytes
-
Collagen-coated culture plates (e.g., 24- or 96-well)
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented)
-
Matrigel™ or other suitable extracellular matrix
-
This compound (Cholyl-lysyl-fluorescein)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium
-
Test compounds and vehicle (e.g., DMSO)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Detailed Experimental Protocol
Day 1: Thawing and Plating of Hepatocytes
-
Pre-warm hepatocyte thawing and plating media to 37°C.
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.4 x 106 cells/well for a 24-well plate).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
Day 2: Matrigel™ Overlay
-
Approximately 24 hours after plating, carefully aspirate the plating medium.
-
Overlay the hepatocyte monolayer with a cold, diluted solution of Matrigel™ (e.g., 0.25 mg/mL in culture medium).
-
Allow the Matrigel™ to solidify by incubating at 37°C for 1 hour.
-
Add fresh, pre-warmed culture medium to each well.
Days 3-5: Cell Culture and Maintenance
-
Replace the culture medium daily.
-
The cells are typically ready for the assay on Day 5, allowing sufficient time for the formation of bile canalicular networks.
Day 5: this compound Biliary Excretion Assay
-
Aspirate the culture medium and wash the cells twice with pre-warmed HBSS containing calcium and magnesium.
-
Pre-incubate the cells with the test compound or vehicle control in HBSS for a specified time (e.g., 30 minutes) at 37°C.
-
Remove the pre-incubation solution and add the incubation solution containing this compound and the test compound/vehicle. A typical concentration for this compound is 2 µM.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Aspirate the incubation solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
For total accumulation (cells + bile), add HBSS with calcium and magnesium. For cellular accumulation (cells only), add HBSS without calcium and magnesium to disrupt the tight junctions.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
Data Analysis
-
Quantify the fluorescence intensity of the bile canaliculi and/or the total cell area using appropriate image analysis software.
-
Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] x 100
-
To determine the inhibitory effect of a test compound, calculate the percent inhibition of biliary excretion relative to the vehicle control.
-
Generate a concentration-response curve to determine the IC50 value for each test compound.
Data Presentation: Inhibition of this compound Efflux
The following table summarizes the IC50 values for a range of pharmaceutical compounds, demonstrating their potential to inhibit biliary efflux in sandwich-cultured rat hepatocytes.
| Compound | IC50 (µM) |
| Amiodarone | 12 |
| Amitriptyline | 20 |
| Bosentan | 15 |
| Carbamazepine | 310 |
| Chlorpromazine | 1.8 |
| Cimetidine | 794 |
| Clomipramine | 4.6 |
| Cyclosporine A | <1 |
| Diclofenac | 102 |
| Erythromycin | 110 |
| Fluoxetine | 12 |
| Fluvastatin | 3.5 |
| Gemfibrozil | 134 |
| Glibenclamide | 2.5 |
| Haloperidol | 2.7 |
| Ibuprofen | 473 |
| Imipramine | 12 |
| Indomethacin | 108 |
| Ketoconazole | 11 |
| Labetalol | 31 |
| Lorazepam | 165 |
| Metoprolol | 415 |
| Midazolam | 34 |
| Nefazodone | 1.7 |
| Nifedipine | 11 |
| Paroxetine | 3.6 |
| Ranitidine | 536 |
| Simvastatin | 1.5 |
| Troglitazone | 2.5 |
Data adapted from Barber et al., 2015.
References
- 1. Identification and characterization of endogenous biomarkers for hepatic vectorial transport (OATP1B3-P-gp) function using metabolomics with serum pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcellular transport of fluorescein in hepatocyte monolayers: evidence for functional polarity of cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Hepatocytes in Sandwich Culture | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Bile Acid Transport with Fluorescein Lisicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein Lisicol, also known as Cholyl-lysyl-fluorescein (CLF), is a fluorescently labeled bile acid analog that serves as a powerful tool for the real-time visualization and quantification of bile acid transport in living cells. By mimicking the behavior of natural bile acids, this compound enables researchers to study the function of key bile acid transporters, investigate the mechanisms of cholestasis, and screen for drugs that may induce liver injury.[1][2] Its fluorescence allows for direct observation of uptake, intracellular trafficking, and efflux of bile acids in various cell models, providing valuable insights into liver physiology and pathology.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies. Detailed protocols for cell preparation, staining, and imaging are presented, along with data on the transport kinetics of this fluorescent probe.
Key Applications
-
Studying Hepatic Transport Mechanisms: Elucidate the roles of specific uptake (e.g., NTCP, OATPs) and efflux (e.g., BSEP, MRP2) transporters in bile acid homeostasis.[4]
-
Investigating Drug-Induced Cholestasis: Screen for compounds that inhibit bile acid efflux transporters, a common mechanism of drug-induced liver injury (DILI).
-
Visualizing Bile Canaliculi: Visualize the formation and function of bile canalicular networks in polarized hepatocytes.
-
High-Content Screening: Adaptable for high-throughput screening assays to identify modulators of bile acid transport.
-
Dynamic Liver Function Assessment: Potential for in vivo applications to assess overall liver function and biliary elimination.
Quantitative Data: Transport Kinetics of this compound (CLF)
The following table summarizes the reported transport kinetics for this compound (Cholyl-lysyl-fluorescein) by key human bile acid transporters. This data is crucial for designing and interpreting experiments.
| Transporter | System | Parameter | Value | Reference |
| Uptake Transporters | ||||
| OATP1B3 | Transfected CHO cells | Km | 4.6 ± 2.7 µM | |
| NTCP | Transfected CHO cells | No significant transport observed | - | |
| OATP1B1 | Transfected CHO cells | Not a primary transporter | - | |
| OATP2B1 | Transfected CHO cells | Not a primary transporter | - | |
| Efflux Transporters | ||||
| MRP2 (ABCC2) | Sf21 insect cell vesicles | Km | 3.3 ± 2.0 µM | |
| MRP3 (ABCC3) | Sf21 insect cell vesicles | Km | 3.7 ± 1.0 µM | |
| BSEP (ABCB11) | Sf21 insect cell vesicles | No significant transport observed | - |
Signaling Pathways
Enterohepatic Circulation of Bile Acids
Bile acids undergo enterohepatic circulation, a process involving their synthesis in the liver, secretion into the bile, reabsorption in the intestine, and return to the liver via the portal circulation. This process is tightly regulated by a network of transporters in hepatocytes and enterocytes.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake in Cultured Hepatocytes
This protocol describes the steps for visualizing the uptake of this compound in primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, HepaRG).
Materials:
-
This compound (Cholyl-lysyl-fluorescein)
-
Primary hepatocytes or a suitable cell line
-
Collagen-coated glass-bottom dishes or chamber slides
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~525 nm) and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed hepatocytes on collagen-coated glass-bottom dishes at a density that will result in a 70-80% confluent monolayer at the time of the experiment.
-
Culture the cells for 24-48 hours to allow for polarization and formation of bile canalicular networks. For sandwich-cultured hepatocytes, culture for 4-5 days.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium or HBSS to a final working concentration of 2-5 µM.
-
-
Cell Washing:
-
Gently wash the cells twice with pre-warmed HBSS to remove any residual culture medium.
-
-
Staining:
-
Add the this compound staining solution to the cells.
-
Incubate the cells in the environmental chamber of the microscope at 37°C for 15-30 minutes.
-
-
Imaging:
-
For uptake studies, begin acquiring images immediately after adding the staining solution.
-
For efflux studies, after the 30-minute incubation, wash the cells with pre-warmed HBSS and replace with fresh, pre-warmed medium.
-
Acquire time-lapse images to visualize the dynamics of uptake and subsequent localization to the bile canaliculi.
-
Data Analysis:
-
Quantify the fluorescence intensity within individual cells or in the bile canaliculi over time using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Inhibition Assay for Bile Acid Efflux
This protocol is designed to screen for compounds that inhibit the biliary excretion of this compound.
Materials:
-
Sandwich-cultured primary hepatocytes
-
This compound
-
Test compounds
-
HBSS
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Prepare Sandwich-Cultured Hepatocytes:
-
Culture primary hepatocytes on collagen-coated plates and overlay with a layer of Matrigel or collagen after 24 hours. Culture for 4-5 days to allow the formation of functional bile canalicular networks.
-
-
Compound Pre-incubation:
-
Prepare various concentrations of the test compounds in HBSS.
-
Wash the cells with HBSS and then incubate with the test compounds for 10-30 minutes at 37°C.
-
-
This compound Staining:
-
Add this compound (final concentration 2-5 µM) to the wells containing the test compounds.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells four times with ice-cold HBSS to remove extracellular fluorescence.
-
Add fresh, cold HBSS to the wells and immediately acquire images using a fluorescence microscope or a high-content imager.
-
Data Analysis:
-
Quantify the accumulation of fluorescence within the bile canaliculi. A decrease in canalicular fluorescence in the presence of a test compound indicates inhibition of efflux.
-
Calculate IC50 values for the test compounds.
Experimental Workflow and Logic
Live-Cell Imaging Workflow with this compound
The following diagram illustrates the typical workflow for a live-cell imaging experiment using this compound to assess bile acid transport.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of this compound (up to 10 µM).
-
Increase the exposure time or laser power, but be mindful of phototoxicity.
-
Ensure the filter sets on the microscope are appropriate for fluorescein.
-
-
High Background Fluorescence:
-
Ensure thorough washing after the staining step.
-
Use a phenol red-free imaging medium.
-
-
Cell Death/Phototoxicity:
-
Reduce the laser power and/or exposure time.
-
Decrease the frequency of image acquisition in time-lapse experiments.
-
Ensure the environmental chamber is maintaining optimal temperature and CO₂ levels.
-
-
No Canalicular Accumulation:
-
Confirm that the hepatocytes are well-polarized. This can be assessed by phase-contrast microscopy.
-
Ensure that the culture period has been sufficient for the formation of functional bile canaliculi (typically 4-5 days for sandwich cultures).
-
References
Application Notes and Protocols for High-Content Screening Assays Using Fluorescein Lisicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescently-labeled synthetic bile salt derivative. Due to its structural similarity to endogenous bile acids, it serves as a valuable tool for investigating hepatic biliary transporter function and assessing the potential for drug-induced liver injury (DILI).[1][2][3] High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can leverage this compound to provide quantitative, cell-by-cell data on the effects of test compounds on hepatocyte function.[4][5] These application notes provide detailed protocols for utilizing this compound in HCS assays to screen for inhibitors of bile acid transport, a key mechanism underlying cholestatic DILI.
Principle of the Assay
This HCS assay quantifies the accumulation of this compound within the bile canaliculi of cultured hepatocytes. In healthy hepatocytes, this compound is taken up from the culture medium by organic anion-transporting polypeptides (OATPs), primarily OATP1B3, and subsequently effluxed into the bile canaliculi by transporters such as the multidrug resistance-associated protein 2 (MRP2/ABCC2) and the bile salt export pump (BSEP/ABCB11). When a test compound inhibits these efflux transporters, this compound accumulates within the hepatocytes or the canalicular network, leading to a measurable increase in fluorescence intensity that can be captured and quantified by an HCS instrument.
Key Applications
-
Drug Discovery & Development: Screen compound libraries to identify potential inhibitors of bile acid transporters early in the drug development process.
-
Hepatotoxicity Studies: Investigate the mechanisms of drug-induced cholestasis and hepatotoxicity.
-
Transporter Research: Elucidate the function and regulation of hepatic uptake and efflux transporters.
Experimental Protocols
Materials and Reagents
-
This compound (Cholyl-L-lysyl-fluorescein)
-
Cryopreserved primary human or rat hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)
-
Collagen-coated or Matrigel™-coated multi-well plates (e.g., 96- or 384-well)
-
Test compounds and known inhibitors (e.g., Cyclosporine A)
-
HCS imaging system (e.g., Cellomics™ ArrayScan® VTI)
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Experimental Workflow
The general workflow for a high-content screening assay to assess the inhibition of this compound efflux is as follows:
Caption: High-content screening experimental workflow.
Detailed Protocol: Inhibition of Biliary Efflux
This protocol is adapted from methodologies designed to quantify drug-induced inhibition of canalicular transport.
-
Hepatocyte Seeding:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Seed the hepatocytes at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) in collagen-coated multi-well plates.
-
Culture the cells for 24-48 hours to allow for the formation of functional bile canalicular networks.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control inhibitors in hepatocyte culture medium.
-
Remove the culture medium from the hepatocyte plates and add the compound-containing medium.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in culture medium (e.g., 2-5 µM).
-
Add the this compound solution to the wells containing the test compounds.
-
Incubate for an additional 30 minutes at 37°C to allow for uptake and efflux of the fluorescent probe.
-
-
Staining and Fixation:
-
Gently wash the cells twice with PBS to remove extracellular this compound.
-
Add a solution containing a nuclear stain (e.g., Hoechst 33342) to identify individual cells.
-
Optionally, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature, followed by washing with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for Fluorescein (Excitation: ~490 nm, Emission: ~520 nm) and the nuclear stain (e.g., Hoechst).
-
Acquire multiple fields per well to ensure robust data collection.
-
-
Image and Data Analysis:
-
Utilize the HCS software's image analysis algorithms (e.g., Spot Detector algorithm) to identify and quantify the fluorescence intensity of this compound within the bile canaliculi.
-
The nuclear stain allows for cell segmentation and normalization of the canalicular fluorescence to the cell number.
-
Calculate the average fluorescence intensity per well.
-
Plot the fluorescence intensity against the compound concentration to generate dose-response curves and determine IC50 values.
-
Data Presentation
Quantitative data from HCS assays should be summarized in a clear and structured format to facilitate comparison between different test compounds.
Table 1: Example Data for Inhibition of this compound Efflux
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Cyclosporine A | 1.5 | 95 |
| Troglitazone | 5.2 | 88 |
| Bosentan | 12.8 | 75 |
| Compound X | >100 | <10 |
Data is illustrative and based on reported findings for known inhibitors.
Signaling Pathway Diagram
The transport of this compound in hepatocytes involves a coordinated series of uptake and efflux transporters. The following diagram illustrates the key proteins involved in this process.
Caption: Hepatic transport of this compound.
Conclusion
High-content screening assays utilizing this compound offer a robust and scalable platform for the preclinical assessment of drug-induced inhibition of bile acid transport. By providing quantitative data on a key mechanism of cholestatic liver injury, these assays can significantly contribute to the selection of safer drug candidates and enhance our understanding of hepatobiliary pathophysiology. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the successful implementation of this valuable screening tool in drug discovery and toxicology research.
References
- 1. High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20150212068A1 - Cholyl-L-Lysyl-Fluorescein Assay - Google Patents [patents.google.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescein Lisicol (Cholyl-L-Lysyl-Fluorescein) Assay in BSEP Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bile Salt Export Pump (BSEP), also known as ABCB11, is a crucial ATP-binding cassette (ABC) transporter located in the canalicular membrane of hepatocytes. Its primary function is to transport bile salts from hepatocytes into the bile. Inhibition of BSEP can lead to an accumulation of cytotoxic bile salts within the liver cells, a condition known as cholestasis, which can result in drug-induced liver injury (DILI). Consequently, assessing the potential of new drug candidates to inhibit BSEP is a critical step in preclinical safety evaluation. The Fluorescein Lisicol (a common name for Cholyl-L-Lysyl-Fluorescein or CLF) assay is a widely used in vitro method for this purpose. CLF is a fluorescent bile salt analog that is a substrate for BSEP. By measuring the accumulation of CLF in the bile canaliculi of sandwich-cultured hepatocytes, the inhibitory effect of a test compound on BSEP function can be quantified.
Principle of the Assay
The this compound assay utilizes sandwich-cultured hepatocytes, which form functional bile canaliculi, mimicking the in vivo liver environment.[1][2] CLF, the fluorescent substrate, is taken up by the hepatocytes and subsequently transported into the bile canaliculi by BSEP. In the absence of an inhibitor, CLF accumulates in the canalicular network, which can be visualized and quantified using fluorescence microscopy. When a BSEP inhibitor is present, the transport of CLF into the bile canaliculi is reduced, leading to a decrease in fluorescence within the canaliculi. The extent of this reduction is proportional to the inhibitory potency of the test compound.
Data Presentation
The inhibitory potential of test compounds on BSEP is typically expressed as an IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the BSEP-mediated transport of the substrate. The following table summarizes the IC50 values for several known BSEP inhibitors determined using the this compound (CLF) assay and other methods.
| Compound | BSEP IC50 (µM) | Assay System | Reference |
| Cyclosporin A | ~7 | Transfected cells | [3] |
| Cyclosporin A | 2.1 | Human BSEP vesicles | [4] |
| Glibenclamide | 0.3 | Human BSEP vesicles | [4] |
| Troglitazone | 0.5 | BSEPcyte® | |
| Troglitazone | 1.1 | Human BSEP vesicles | |
| Bosentan | 9.2 | BSEPcyte® | |
| Itraconazole | 3.1 | BSEPcyte® | |
| Ticlopidine | 82.0 | BSEPcyte® | |
| Acitretin | >100 | BSEPcyte® | |
| Etodolac | 83.9 | BSEPcyte® |
Experimental Protocols
This section provides a detailed methodology for performing the this compound (CLF) assay using sandwich-cultured hepatocytes.
Materials and Reagents
-
Sandwich-cultured primary hepatocytes (human or rat) in 6-well plates
-
Cholyl-L-Lysyl-Fluorescein (CLF)
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium
-
Test compounds and positive control inhibitor (e.g., Cyclosporin A)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~486 nm, Emission: ~520 nm)
-
Image analysis software (e.g., ImageJ)
Experimental Procedure
-
Preparation of Working Solutions:
-
Prepare a stock solution of CLF in DMSO.
-
Prepare a CLF working solution by diluting the stock solution in HBSS with calcium and magnesium to the final desired concentration (e.g., 2 µM). This solution must be prepared fresh and protected from light.
-
Prepare stock solutions of test compounds and the positive control in DMSO.
-
Prepare working solutions of the test compounds and positive control by diluting the stock solutions in the CLF working solution to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 1%).
-
-
Cell Culture Preparation:
-
Maintain sandwich-cultured hepatocytes according to the supplier's instructions until they form a stable monolayer with visible bile canaliculi.
-
Before the assay, carefully aspirate the culture medium from the wells.
-
Wash the cells three times with 2 ml of pre-warmed (37°C) HBSS with calcium and magnesium.
-
After the final wash, add 2 ml of pre-warmed HBSS with calcium and magnesium to each well and incubate at 37°C for 10 minutes.
-
-
Inhibition Assay:
-
Aspirate the HBSS from the wells.
-
Add 1 ml of the appropriate working solution to each well (vehicle control, positive control, or test compound).
-
Incubate the plates at 37°C for 20-30 minutes, protected from light.
-
-
Washing:
-
Carefully aspirate the working solutions from the wells.
-
Wash the cells three times with 2 ml of ice-cold HBSS with calcium and magnesium to stop the transport process.
-
After the final wash, add 2 ml of HBSS with calcium and magnesium to each well.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a fluorescence microscope. Capture both phase-contrast and fluorescence images for each field of view.
-
Quantify the fluorescence intensity of the bile canaliculi using image analysis software. The software can be used to measure the area and intensity of the fluorescent canalicular networks.
-
The BSEP inhibition can be calculated as the percentage decrease in fluorescence intensity in the presence of the test compound compared to the vehicle control.
-
Data Analysis
-
Calculate the average fluorescence intensity for each treatment group.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of BSEP activity against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of BSEP-mediated transport and its inhibition.
Experimental Workflow
Caption: Experimental workflow for the this compound BSEP inhibition assay.
References
Application Notes and Protocols for In Vivo Fluorescence Microscopy of the Liver with Fluorescein Lisicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo fluorescence microscopy (IVM), also known as intravital microscopy, is a powerful technique for visualizing dynamic biological processes in the liver of a living animal in real-time.[1][2][3][4] When combined with fluorescent probes, IVM allows for the detailed examination of cellular and subcellular events, such as hepatic drug uptake and excretion, immune cell trafficking, and the progression of liver diseases.[5]
Fluorescein Lisicol (Cholyl-L-lysyl-fluorescein, CLF) is a fluorescently labeled bile salt analog that serves as an invaluable tool for investigating hepatobiliary transport and liver function. By mimicking endogenous bile acids, this compound enables the direct visualization and quantification of its uptake by hepatocytes from the sinusoidal blood, its intracellular transport, and its subsequent excretion into the bile canaliculi. This document provides detailed application notes and protocols for the use of this compound in in vivo fluorescence microscopy of the liver.
Principle of the Method
This compound is actively transported into hepatocytes from the blood primarily by the organic anion-transporting polypeptide 1B3 (OATP1B3). Following intracellular transport, it is effluxed into the bile canaliculi by the ATP-binding cassette transporters ABCC2 (also known as MRP2) and can be transported back into the blood by ABCC3. Due to its fluorescence, the entire transport process can be visualized and quantified using intravital microscopy. This allows for the assessment of liver function, the study of drug-induced liver injury (DILI), and the investigation of cholestatic conditions.
Applications
-
Assessment of Liver Function: Quantifying the rate of this compound uptake and excretion provides a direct measure of hepatobiliary transport efficiency, a key indicator of overall liver function.
-
Drug-Drug Interaction Studies: this compound can be used as a probe to investigate the inhibitory or inductive effects of drug candidates on key hepatic transporters like OATP and MRPs.
-
Investigation of Liver Diseases: The technique is well-suited for studying transport defects in genetic and acquired liver diseases, such as cholestasis and ischemia-reperfusion injury.
-
Preclinical Drug Development: Provides a dynamic, cellular-level understanding of a drug's potential for hepatotoxicity and its impact on bile acid homeostasis.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound transport and its use in in vivo liver imaging.
| Transporter | Substrate | Michaelis-Menten Constant (Km) | Species | Experimental System | Reference |
| OATP1B3 | This compound | 4.6 ± 2.7 µM | Human | Transfected CHO cells | |
| ABCC2 | This compound | 3.3 ± 2.0 µM | Human | Sf21 insect cell vesicles | |
| ABCC3 | This compound | 3.7 ± 1.0 µM | Human | Sf21 insect cell vesicles |
| Parameter | Value | Condition | Species | Reference |
| Hepatic Retention (2h post-injection) | 1% of administered dose | Wild-type mice | Mouse | |
| Hepatic Retention (2h post-injection) | 64% of administered dose | Abcc2(-/-) mice | Mouse | |
| Hepatocyte Uptake Rate Reduction | ~20% | 5/6th nephrectomy model of Chronic Kidney Disease | Rat |
Signaling and Transport Pathway
The transport of this compound across the hepatocyte is a multi-step process involving specific transporters on the sinusoidal and canalicular membranes.
Figure 1. Hepatocellular transport pathway of this compound.
Experimental Protocols
Animal Preparation for In Vivo Liver Microscopy
This protocol is adapted from established methods for intravital microscopy of the mouse liver. All animal procedures must be approved by the local Institutional Animal Care and Use Committee.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture
-
Sterile saline
-
Surgical instruments (scissors, forceps, sutures)
-
Gauze pads
-
Heating pad
-
Intravenous (IV) catheter (for tail vein)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by toe-pinch reflex.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Carefully insert an IV catheter into the tail vein for administration of this compound and any other fluorescent probes.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently exteriorize the liver and position the mouse on its side on the microscope stage. A custom-made stage with a coverslip window is required.
-
Use a saline-moistened gauze to keep the exposed tissues hydrated.
-
Position a coverslip over the exposed liver lobe, ensuring gentle pressure to minimize motion artifacts from respiration and heartbeat.
In Vivo Fluorescence Microscopy Protocol with this compound
Materials:
-
This compound solution (dosage to be optimized, typically in the range of 1-5 mg/kg, dissolved in saline)
-
Confocal or multiphoton microscope equipped for in vivo imaging
-
Objective lens suitable for deep tissue imaging (e.g., 20x or 40x water immersion)
-
Image acquisition and analysis software
Procedure:
-
Baseline Imaging: Acquire baseline images of the liver lobules before injecting this compound to assess tissue autofluorescence.
-
Probe Administration: Administer the this compound solution via the tail vein catheter as a bolus injection.
-
Time-Lapse Imaging: Immediately begin time-lapse image acquisition. Capture images every 1-5 seconds for the initial uptake phase (first 5-10 minutes) and then at longer intervals (e.g., every 1-5 minutes) for the excretion phase (up to 60 minutes or longer).
-
Image Acquisition Parameters:
-
Excitation: Use an appropriate laser line for fluorescein (e.g., 488 nm).
-
Emission: Collect emission in the green channel (e.g., 500-550 nm).
-
Z-stacks: Acquire z-stacks to capture a three-dimensional volume of the liver tissue.
-
-
Data Analysis:
-
Define regions of interest (ROIs) for different compartments: sinusoids, hepatocytes, and bile canaliculi.
-
Quantify the mean fluorescence intensity within each ROI over time.
-
Calculate uptake and excretion rates from the fluorescence intensity curves.
-
Generate time-lapse videos to visualize the dynamic transport process.
-
Figure 2. Experimental workflow for in vivo liver imaging.
Troubleshooting and Considerations
-
Motion Artifacts: Respiration and heartbeat can cause significant motion. Ensure the liver is gently and stably positioned against the coverslip. Respiration-gated image acquisition can also be employed if available.
-
Autofluorescence: The liver exhibits natural autofluorescence, primarily from NAD(P)H and flavins. It is crucial to acquire baseline images and, if necessary, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence background.
-
Phototoxicity: Prolonged exposure to high-intensity laser light can cause tissue damage. Use the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio. Multiphoton microscopy is generally less phototoxic than confocal microscopy for deep tissue imaging.
-
Anesthesia Depth: Maintain a stable plane of anesthesia throughout the experiment. Fluctuations can affect blood flow and physiological parameters, influencing the experimental outcome.
Conclusion
In vivo fluorescence microscopy with this compound offers a powerful and dynamic approach to study hepatobiliary function at the cellular level. The protocols and data presented here provide a framework for researchers to implement this technique in their studies of liver physiology, pharmacology, and pathology. Careful experimental design and optimization are key to obtaining high-quality, quantifiable data that can provide novel insights into the intricate workings of the liver.
References
- 1. Imaging liver biology in vivo using conventional confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging liver biology in vivo using conventional confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of In vivo Imaging Provides a First Look at Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD) Using Intravital Microscopy [frontiersin.org]
- 5. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Canalicular Transport Using Fluorescein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of canalicular transport is a critical step in drug development and safety assessment. The bile salt export pump (BSEP; ABCB11) and multidrug resistance-associated protein 2 (MRP2; ABCC2) are two key ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. They play a vital role in the biliary excretion of bile salts, drugs, and their metabolites. Inhibition of these transporters can lead to the accumulation of toxic substances in hepatocytes, resulting in drug-induced liver injury (DILI).
This document provides detailed protocols for assessing the function and inhibition of canalicular transporters using fluorescent substrates, with a focus on fluorescein derivatives. These assays are essential tools for identifying potential drug candidates that may cause cholestatic hepatotoxicity. The protocols described herein are primarily for an in vitro model using sandwich-cultured human hepatocytes (SCHs), which mimic the in vivo polarity and function of hepatocytes.
Principle of the Assay
The canalicular transport assay using fluorescein derivatives is based on the following principle:
-
Passive Uptake: A non-fluorescent, lipophilic fluorescein derivative, such as 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (CDFDA) or fluorescein diacetate (FDA), passively diffuses across the hepatocyte membrane into the cytoplasm.
-
Intracellular Hydrolysis: Inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the substrate, converting it into a fluorescent, membrane-impermeant molecule (e.g., carboxy-dichlorofluorescein [CDF] or fluorescein).
-
Active Canalicular Efflux: The fluorescent product is then actively transported into the bile canaliculi by efflux transporters, primarily MRP2. Other fluorescent substrates, like Cholyl-l-lysyl-fluorescein (CLF), also known as Fluorescein Lisicol, are taken up by basolateral transporters (e.g., OATP1B3) and effluxed into the canaliculi by MRP2 and other transporters, but notably not by BSEP.[1]
-
Visualization and Quantification: The accumulation of the fluorescent substrate in the bile canaliculi can be visualized and quantified using fluorescence microscopy. Inhibition of the canalicular transporters by a test compound will result in a decrease in canalicular fluorescence.
Experimental Workflow
The following diagram illustrates the general workflow for the canalicular transport assay using sandwich-cultured hepatocytes.
Detailed Experimental Protocols
Protocol 1: Canalicular Transport Assay in Sandwich-Cultured Human Hepatocytes (SCHs)
This protocol describes the use of Cdfda to assess MRP2-mediated canalicular transport.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
Matrigel®
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDFDA)
-
Test compounds and inhibitors (e.g., Cyclosporin A as a positive control inhibitor)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw and seed cryopreserved human hepatocytes on collagen-coated plates at a recommended density. For a 24-well plate, a density of approximately 0.35 x 10⁶ cells/well is recommended.[2] For a 48-well plate, a seeding density of 168,000 cells/well can be used.[3]
-
Culture the hepatocytes for 4-6 days to allow for the formation of a confluent monolayer and the development of bile canaliculi.
-
On day 5 or 6, overlay the hepatocyte monolayer with a thin layer of Matrigel® (e.g., 0.25 mg/mL) to create the sandwich culture.[3]
-
Allow the culture to mature for an additional 24-48 hours before performing the transport assay.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Cdfda (e.g., 10 mM in DMSO).
-
Prepare working solutions of Cdfda in HBSS. A final concentration of 10 µM is commonly used.[4]
-
Prepare working solutions of test compounds and inhibitors at the desired concentrations in HBSS.
-
-
Canalicular Transport Assay:
-
Wash the SCHs twice with warm HBSS.
-
To differentiate between intracellular accumulation and canalicular excretion, you can use a Ca²⁺-free HBSS pre-incubation step. The absence of calcium disrupts the tight junctions between hepatocytes, allowing the contents of the bile canaliculi to leak out.
-
For total accumulation (cells + bile): Pre-incubate the cells with HBSS containing Ca²⁺/Mg²⁺ for 10 minutes at 37°C.
-
For intracellular accumulation (cells only): Pre-incubate the cells with Ca²⁺/Mg²⁺-free HBSS for 10 minutes at 37°C.
-
-
Aspirate the pre-incubation buffer and add the Cdfda working solution (with or without test compounds/inhibitors).
-
Incubate the plates for 10-30 minutes at 37°C, protected from light.
-
Aspirate the Cdfda solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
-
Image Acquisition and Analysis:
-
Immediately acquire images of the cells using a fluorescence microscope. Capture both phase-contrast and fluorescence images.
-
Quantify the fluorescence intensity of the bile canaliculi using image analysis software. This can be done by defining regions of interest (ROIs) around the canaliculi and measuring the mean fluorescence intensity.
-
Calculate the Biliary Excretion Index (BEI) using the following formula: BEI (%) = [(Total Accumulation - Intracellular Accumulation) / Total Accumulation] * 100
-
For inhibition studies, calculate the percent inhibition of canalicular transport relative to the vehicle control and determine the IC₅₀ value of the test compound.
-
Protocol 2: Using Cholyl-l-lysyl-fluorescein (this compound)
This protocol is similar to Protocol 1 but uses CLF as the substrate to primarily assess MRP2-mediated transport.
Modifications to Protocol 1:
-
Substrate: Use Cholyl-l-lysyl-fluorescein (CLF). A typical working concentration is 5 µM.
-
Incubation Time: A 30-minute incubation period is often used for CLF.
-
Interpretation: Remember that CLF is a substrate for OATP1B3 (uptake) and MRP2/ABCC3 (efflux), but not BSEP. This makes it a more specific probe for MRP2 function compared to general fluorescein diacetate.
Data Presentation
Quantitative data from canalicular transport inhibition studies should be summarized in clear and concise tables.
Table 1: IC₅₀ Values of Known Inhibitors for BSEP and MRP2
| Compound | Transporter | In Vitro Model | IC₅₀ (µM) | Reference |
| Cyclosporin A | BSEP | Membrane Vesicles | 4.6 | |
| Indocyanine Green | BSEP | Membrane Vesicles | 3.7 | |
| Troglitazone | BSEP | Sandwich-Cultured Hepatocytes | Varies by species | |
| Glimepiride | BSEP | Sandwich-Cultured Hepatocytes | Varies by species | |
| Benzbromarone | BSEP | Membrane Vesicles | - | |
| Cyclosporin A | MRP2 | MDCK-II-MRP2 cells | 1.7 | |
| Diltiazem | MRP2 | MDCK-II-MRP2 cells | 4.4 | |
| Rifampicin | MRP2 | MDCK-II-MRP2 cells | 210 | |
| Myricetin | MRP2 | MDCKII cells | 24.6 | |
| MK-571 | MRP2 | Membrane Vesicles | - |
Note: IC₅₀ values can vary depending on the in vitro system, substrate used, and experimental conditions.
Table 2: Kinetic Parameters for Fluorescent Substrates
| Substrate | Transporter | Parameter | Value (µM) | Reference |
| Cholyl-l-lysyl-fluorescein (CLF) | OATP1B3 | Kₘ | 4.6 | |
| Cholyl-l-lysyl-fluorescein (CLF) | ABCC2 (MRP2) | Kₘ | 3.3 | |
| Cholyl-l-lysyl-fluorescein (CLF) | ABCC3 | Kₘ | 3.7 |
Signaling Pathway Diagrams
The expression and function of canalicular transporters are regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting the results of transport assays and for elucidating the mechanisms of drug-induced cholestasis.
PI3K/Akt Signaling Pathway in Transporter Regulation
The PI3K/Akt pathway is a key regulator of cell survival, growth, and metabolism. Emerging evidence suggests its involvement in the regulation of hepatic transporters. For instance, inhibition of the PI3K/Akt pathway has been shown to up-regulate the expression of BSEP and MRP2 in certain cholestatic models.
SIRT1/FXR Signaling Pathway in Transporter Regulation
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR leads to the transcriptional regulation of genes involved in bile acid synthesis and transport, including BSEP. Sirtuin 1 (SIRT1), a deacetylase, can modulate FXR activity, thereby influencing the expression of its target genes.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for assessing canalicular transport using fluorescein-based substrates. These assays are invaluable for screening drug candidates for their potential to cause DILI and for mechanistic studies into the regulation of hepatic transporters. By employing these methods, researchers can gain crucial insights into the hepatobiliary disposition of drugs and contribute to the development of safer medicines.
References
- 1. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 140616-46-2 | Benchchem [benchchem.com]
- 3. bioivt.com [bioivt.com]
- 4. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescein Lisicol for Studying Drug-Drug Interactions in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescent-labeled bile salt analogue that serves as a critical tool for investigating hepatobiliary transport and assessing the potential for drug-drug interactions (DDIs) in hepatocytes.[1][2][3] By mimicking the transport pathways of endogenous bile acids, this compound allows for the direct visualization and quantification of the activity of key hepatic uptake and efflux transporters.[1] Inhibition of these transporters, particularly the Bile Salt Export Pump (BSEP), is a significant mechanism underlying drug-induced liver injury (DILI), specifically cholestasis.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to screen for potential DDI liability of drug candidates.
Mechanism of Action and Hepatic Transport
The biological activity of this compound is defined by its interaction with various hepatobiliary transporters. Its journey through the hepatocyte involves the following key steps:
-
Sinusoidal Uptake: this compound is actively taken up from the blood into hepatocytes primarily by the organic anion-transporting polypeptide 1B3 (OATP1B3).
-
Biliary Efflux: Following intracellular transport, it is secreted into the bile canaliculi. This efflux is predominantly mediated by the Bile Salt Export Pump (BSEP or ABCB11) and to some extent by the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2).
-
Sinusoidal Efflux: A portion of intracellular this compound can also be transported back into the bloodstream via the Multidrug Resistance-Associated Protein 3 (MRP3 or ABCC3).
Drug candidates that inhibit OATP1B3 can reduce the uptake of this compound into hepatocytes, while compounds that inhibit BSEP will cause the fluorescent substrate to accumulate within the bile canaliculi, a hallmark of cholestasis.
Key Applications in DDI Studies
-
BSEP Inhibition Screening: this compound is a valuable tool for identifying compounds that inhibit BSEP, a key transporter responsible for bile acid secretion. Inhibition of BSEP can lead to cholestatic DILI.
-
OATP1B3 Inhibition Assays: The OATP1B3-mediated uptake of this compound allows for the assessment of inhibitory effects of co-administered drugs on this major hepatic uptake transporter.
-
Mechanistic DILI Investigations: For compounds that show signs of hepatotoxicity, this compound can be used to determine if inhibition of hepatobiliary transport is a contributing factor.
Data Presentation
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Species | System | Km (µM) | Vmax (pmol/min/mg protein) |
| OATP1B3 | Human | Transfected CHO cells | ~4.6 | N/A |
| OATP1B1 | Human | Transfected CHO cells | 4.2 | 30.9 |
| OATP1B3 | Human | Transfected CHO cells | 10.9 | 135 |
Data compiled from various sources.
Table 2: Example IC50 Values for BSEP Inhibition using a Fluorescent Substrate
| Inhibitor | IC50 (µM) |
| Cyclosporin A | ~7 |
| Glibenclamide | N/A |
| Rifampicin | N/A |
Mandatory Visualizations
Caption: Hepatic transport pathway of this compound and points of potential drug-drug interactions.
Caption: Experimental workflow for a BSEP inhibition assay using this compound in sandwich-cultured hepatocytes.
Experimental Protocols
Protocol 1: BSEP Inhibition Assay in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol details the methodology to assess the potential of a test compound to inhibit the BSEP-mediated efflux of this compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and plating medium
-
Collagen-coated multi-well plates (e.g., 24- or 48-well)
-
Matrigel® or similar basement membrane matrix
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (Cholyl-lysyl-fluorescein)
-
Test compound and positive control inhibitor (e.g., Cyclosporin A)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated plates at a sufficient density.
-
Culture the cells for 24 hours to allow for monolayer formation.
-
Overlay the cells with a layer of diluted Matrigel® to create the sandwich culture configuration.
-
Continue to culture for another 3-4 days to allow for the formation of functional bile canalicular networks.
-
-
BSEP Inhibition Assay:
-
On the day of the experiment, warm HBSS and all solutions to 37°C.
-
Aspirate the culture medium and gently wash the hepatocyte monolayers twice with warm HBSS.
-
Prepare working solutions of the test compound and positive control (e.g., Cyclosporin A) in HBSS at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the test compound, positive control, or vehicle control solutions for 10-30 minutes at 37°C.
-
Prepare the this compound substrate solution in HBSS (e.g., at a final concentration of 2-5 µM) containing the respective concentrations of the test compound, positive control, or vehicle.
-
Aspirate the pre-incubation solution and add the this compound-containing solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition and Analysis:
-
Following incubation, aspirate the substrate solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
Add fresh HBSS to the wells and immediately proceed to imaging.
-
Using a fluorescence microscope, capture images of the fluorescent bile canalicular networks. Also, capture corresponding phase-contrast images.
-
Quantify the fluorescence intensity of the canalicular networks using image analysis software (e.g., ImageJ).
-
Calculate the percentage of BSEP inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Protocol 2: OATP1B3 Inhibition Assay in Transfected Cells
This protocol describes how to evaluate the inhibitory effect of a test compound on the OATP1B3-mediated uptake of this compound using a transfected cell line.
Materials:
-
HEK293 or CHO cells stably transfected with human OATP1B3
-
Parental (non-transfected) cell line as a control
-
Cell culture medium
-
Poly-D-lysine coated multi-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Test compound and positive control inhibitor (e.g., Rifampicin)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed both the OATP1B3-transfected and parental cells into poly-D-lysine coated 96-well plates.
-
Culture the cells until they reach a confluent monolayer (typically 1-2 days).
-
-
Uptake Inhibition Assay:
-
Warm HBSS and all solutions to 37°C.
-
Aspirate the culture medium and wash the cells twice with warm HBSS.
-
Prepare working solutions of the test compound and positive control (e.g., Rifampicin) in HBSS at various concentrations. Include a vehicle control.
-
Add the test compound, positive control, or vehicle solutions to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Prepare the this compound substrate solution in HBSS. The concentration should be near the Km value for OATP1B3 (~4.6 µM) to maximize sensitivity.
-
Initiate the uptake by adding the this compound solution to all wells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the initial linear range of uptake.
-
-
Measurement and Data Analysis:
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a suitable cell lysis buffer and incubate for 15 minutes with gentle shaking.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~494 nm, emission ~521 nm).
-
Subtract the fluorescence values from the parental cells (non-specific uptake) from the values obtained in the OATP1B3-transfected cells to determine the transporter-specific uptake.
-
Calculate the percentage of OATP1B3 inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a four-parameter logistic equation.
-
References
Application Notes & Protocols for Measuring Hepatic Clearance with Fluorescein Lisicol in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for measuring hepatic clearance in rats using Fluorescein Lisicol (a derivative of sodium fluorescein). This method is a valuable tool for assessing liver function, particularly in the context of drug-induced liver injury, ischemia-reperfusion injury, and studies on hepatic drug transporters.
Introduction
Hepatic clearance is a critical pharmacokinetic parameter that describes the efficiency of the liver in removing a substance from the bloodstream. Fluorescein, a fluorescent dye, serves as a probe substrate for specific hepatic uptake and biliary excretion transporters. Upon intravenous administration, fluorescein is taken up by hepatocytes from the sinusoidal blood, transported across the hepatocyte, and subsequently secreted into the bile canaliculi. The rate of this process is indicative of overall hepatic function. By measuring the fluorescence intensity of this compound in blood and bile over time, researchers can quantify hepatic clearance and assess the impact of various physiological or pathological conditions on liver function.[1][2][3][4]
Principle of the Assay
The assay is based on the principle that the rate of disappearance of this compound from the plasma and its rate of appearance in the bile are directly related to the functional capacity of the hepatocytes. The key steps in the hepatic clearance of fluorescein involve:
-
Uptake: Fluorescein is taken up from the blood into the hepatocytes primarily by Organic Anion Transporting Polypeptides (OATPs).[3]
-
Intracellular Transport: The dye transits through the hepatocyte.
-
Biliary Excretion: Fluorescein is actively secreted into the bile by the Multidrug Resistance-associated Protein 2 (MRP2).
A reduction in the efficiency of either of these transport processes, for instance due to liver injury, will result in decreased clearance of fluorescein from the blood and reduced excretion into the bile.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from hepatic clearance studies using this compound in rats. These values are indicative and may vary based on the specific experimental conditions, rat strain, and the health status of the liver.
Table 1: Pharmacokinetic Parameters of Fluorescein in Rats Following a Single Intravenous Dose
| Parameter | Value | Unit | Reference |
| Dose | 2 | mg/kg | |
| Elimination Half-life (t½) | ~270 | min | |
| Hepatic Clearance | 1.50 | ml/min/kg | |
| Renal Clearance | 1.75 | ml/min/kg |
Table 2: Effect of Hepatic Ischemia-Reperfusion Injury on Bile-to-Plasma Fluorescence Ratio of Fluorescein
| Warm Ischemia Time (WIT) | Reperfusion Time | Bile-to-Plasma Fluorescence Ratio (at 60 min post-injection) | Reference |
| 0 min (Control) | 1 hour | High | |
| 30 min | 1 hour | Moderately Decreased | |
| 60 min | 1 hour | Significantly Decreased | |
| 0 min (Control) | 4 hours | High | |
| 30 min | 4 hours | Slightly Decreased | |
| 60 min | 4 hours | Moderately Decreased |
Experimental Protocols
This section provides a detailed protocol for measuring hepatic clearance of this compound in rats.
Materials and Reagents
-
This compound (Sodium Fluorescein)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heparinized saline
-
Polyethylene tubing (for cannulation)
-
Surgical instruments (scissors, forceps, sutures)
-
Heating pad
-
Fluorescence spectrophotometer or plate reader
Animal Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Fasting: Fast the rats overnight before the experiment with free access to water to ensure a consistent metabolic state.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Maintain the animal's body temperature at 37°C using a heating pad.
Surgical Procedure
-
Jugular Vein Cannulation: Make a small incision in the neck to expose the right jugular vein. Carefully insert a polyethylene cannula filled with heparinized saline into the vein for intravenous administration of this compound and for blood sampling.
-
Bile Duct Cannulation: Make a midline abdominal incision to expose the common bile duct. Carefully cannulate the bile duct with a polyethylene tube to allow for the collection of bile.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Live-Cell Imaging with Fluorescein & Lisicol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Fluorescein and Fluorescein Lisicol during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in live-cell imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] In live-cell imaging, this leads to a progressive fading of the fluorescent signal during an experiment.[2] This loss of signal can complicate the observation of fluorescently labeled molecules and is particularly problematic in time-lapse microscopy, potentially leading to skewed data or false negative results.[1][3]
Q2: What are the primary causes of Fluorescein photobleaching?
A2: Fluorescein photobleaching is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule. The process often involves the transition of the fluorophore from its excited singlet state to a longer-lived and more reactive triplet state. Factors that exacerbate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.
Q3: Is this compound also susceptible to photobleaching?
A3: Yes. This compound is a conjugate of fluorescein and cholyl-L-lysine. As it contains the fluorescein fluorophore, it is also susceptible to the same photobleaching mechanisms. Therefore, the strategies to reduce photobleaching for fluorescein are applicable to this compound.
Q4: What are antifade reagents and how do they work for live-cell imaging?
A4: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. For live-cell imaging, these reagents must be non-toxic. They typically work by scavenging reactive oxygen species (ROS) generated during fluorescence excitation, thereby protecting the fluorophore from chemical damage. Some common components of live-cell antifade reagents include Trolox (a vitamin E derivative) and oxygen-depleting enzymatic systems like Oxyrase™.
Q5: Can I use antifade reagents designed for fixed cells in my live-cell experiments?
A5: No, it is not recommended. Antifade mountants for fixed cells often contain components like p-phenylenediamine (PPD) or n-propyl gallate in glycerol-based solutions, which are generally toxic to living cells and can negatively impact cellular physiology. It is crucial to use reagents specifically formulated and validated for live-cell imaging.
Troubleshooting Guides
This section provides solutions to common problems encountered during live-cell imaging with Fluorescein and this compound.
Problem: Rapid loss of fluorescent signal.
Possible Cause 1: Excitation light intensity is too high.
-
Solution: Reduce the power of the laser or the intensity of the lamp used for excitation to the minimum level required to obtain a satisfactory signal-to-noise ratio. Using neutral density filters can help attenuate the light source.
Possible Cause 2: Exposure time is too long.
-
Solution: Decrease the camera exposure time. To compensate for the lower signal, you may need to increase the camera gain, but be mindful of introducing noise. For dynamic processes, finding the optimal balance between avoiding motion blur and minimizing photobleaching is key.
Possible Cause 3: Continuous exposure to excitation light.
-
Solution: Only illuminate the sample when acquiring an image. Utilize shutters or software-controlled LED light sources that can be synchronized with the camera exposure to prevent unnecessary illumination between acquisitions. This is especially important to reduce what is known as "illumination overhead" (IO).
Possible Cause 4: High oxygen concentration in the imaging medium.
-
Solution: Use a live-cell imaging antifade reagent that contains oxygen scavengers. Commercially available reagents like ProLong™ Live Antifade Reagent or solutions containing Trolox can be effective.
Problem: Poor cell health or altered cell behavior during imaging.
Possible Cause 1: Phototoxicity.
-
Solution: Phototoxicity is cellular damage caused by the excitation light and the resulting reactive oxygen species. The strategies to reduce photobleaching (reducing light intensity, exposure time, and using antifade reagents) will also help minimize phototoxicity. Consider using longer wavelength excitation where possible, as it is generally less damaging to cells.
Possible Cause 2: Cytotoxicity of the fluorescent probe or antifade reagent.
-
Solution: Ensure that the concentration of Fluorescein, Lisicol, or any antifade reagent is within the recommended range for live-cell applications. Perform control experiments to assess cell viability and function in the presence of these reagents without prolonged imaging.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the photostability of fluorescein and the efficacy of methods to reduce photobleaching.
Table 1: Comparison of Photostability for Common Green Fluorophores.
| Fluorophore | Relative Brightness | Relative Photostability |
| EGFP | 34 | 100 |
| Fluorescein | 43 | ~20-50 |
| Alexa Fluor 488 | 68 | 250 |
| Cy2 | 39 | 100 |
Note: Values are approximate and can vary depending on the specific experimental conditions. Higher photostability values indicate greater resistance to photobleaching.
Table 2: Effect of Antifade Reagents on Fluorescein Photostability in Live Cells.
| Condition | Imaging Duration | Signal Retention |
| Standard Medium | 5 minutes | ~30% |
| With ProLong™ Live | 5 minutes | ~80% |
| With Trolox (1 mM) | 5 minutes | ~70-75% |
Note: Data are representative and compiled from various sources. Actual performance may vary.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with Fluorescein/Lisicol to Minimize Photobleaching
-
Cell Preparation:
-
Plate cells on imaging-grade glass-bottom dishes or chamber slides.
-
Culture cells to the desired confluency in their standard growth medium.
-
-
Labeling:
-
Replace the growth medium with a phenol red-free imaging medium.
-
Add the Fluorescein or Lisicol probe at the lowest concentration that provides an adequate signal.
-
Incubate for the time specified by the probe's protocol, typically at 37°C and 5% CO₂.
-
-
Imaging Setup:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use the appropriate filter set for fluorescein (Excitation/Emission: ~494/521 nm).
-
Start with the lowest possible excitation light intensity and a short exposure time (e.g., 50-100 ms).
-
-
Image Acquisition:
-
Adjust the focus on a region of interest adjacent to your target area to minimize light exposure to the primary sample.
-
For time-lapse imaging, set the acquisition interval to the longest duration that will still capture the biological process of interest.
-
Engage the shutter or light source control to ensure illumination only occurs during frame capture.
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time. If some photobleaching is unavoidable, the decay can sometimes be corrected for during post-processing.
-
Protocol 2: Application of ProLong™ Live Antifade Reagent
-
Reagent Preparation:
-
ProLong™ Live Antifade Reagent is typically supplied as a 100X concentrate.
-
Dilute the reagent 1:100 in your chosen live-cell imaging medium (e.g., for 1 mL of medium, add 10 µL of the reagent).
-
-
Cell Treatment:
-
After labeling your cells with Fluorescein or Lisicol, remove the labeling solution.
-
Add the imaging medium containing the diluted ProLong™ Live Antifade Reagent to the cells.
-
-
Incubation:
-
Incubate the cells for at least 15-30 minutes at 37°C before starting the imaging session. Some protocols may recommend longer incubations of up to 2 hours for optimal protection.
-
-
Imaging:
-
Proceed with your live-cell imaging experiment as described in Protocol 1. The cells are now protected against photobleaching for an extended period, often up to 24 hours.
-
Visualizations
Caption: A general workflow for preparing and imaging live cells to minimize photobleaching.
Caption: The process of photobleaching and the protective role of antifade reagents.
Caption: A decision tree for troubleshooting rapid signal loss due to photobleaching.
References
Technical Support Center: Mitigating Autofluorescence in Liver Tissue with Fluorescein Lisicol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autofluorescence in liver tissue when using Fluorescein Lisicol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescently-labeled bile salt used as a marker for hepatic biliary transporter function.[1] The fluorescent component is fluorescein, which has a peak excitation of approximately 494-498 nm and a peak emission of around 517-521 nm.[2][3]
Q2: What causes autofluorescence in liver tissue?
Autofluorescence in liver tissue is the natural emission of light by biological structures and can interfere with the detection of your specific fluorescent signal. The primary sources of autofluorescence in the liver include:
-
Endogenous Fluorophores:
-
Collagen: Abundant in the liver's connective tissue, it primarily fluoresces in the blue-green region of the spectrum.[4]
-
NAD(P)H: These metabolic coenzymes are prevalent in the highly metabolic hepatocytes and fluoresce in the blue-green range.[5]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in lysosomes with age. Lipofuscin has a broad excitation and emission spectrum, making it a significant challenge as it can overlap with many fluorophores.
-
Vitamin A (Retinol): Stored in hepatic stellate cells, Vitamin A is known to contribute to autofluorescence.
-
-
Fixation-Induced Autofluorescence:
-
Aldehyde fixatives like formalin and paraformaldehyde can react with amines in proteins to create fluorescent products. Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde.
-
Q3: How does liver autofluorescence interfere with this compound signal?
The emission spectrum of some endogenous fluorophores in the liver, particularly those in the green region, can overlap with the emission spectrum of this compound (around 517-521 nm). This overlap can lead to a poor signal-to-noise ratio, making it difficult to distinguish the specific signal from your this compound probe from the background autofluorescence.
Q4: What are the general strategies to reduce autofluorescence in liver tissue?
There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing fixation and perfusion techniques.
-
Chemical Quenching: Using chemical reagents to reduce the fluorescence of endogenous molecules.
-
Photobleaching: Intentionally exposing the tissue to light to destroy the fluorescent properties of interfering molecules.
-
Imaging and Spectral Analysis: Using appropriate imaging techniques and software to separate the specific signal from the autofluorescence.
Troubleshooting Guides
Problem: High Background Fluorescence Obscuring this compound Signal
This is a common issue arising from the inherent autofluorescence of liver tissue. The following steps can help you troubleshoot and improve your signal-to-noise ratio.
Workflow for Mitigating Autofluorescence
Caption: A stepwise workflow for troubleshooting and mitigating high background autofluorescence.
Detailed Methodologies and Solutions
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Key Considerations |
| 1. Perfusion | Before fixation, perfuse the liver with phosphate-buffered saline (PBS) to remove red blood cells, which are a source of heme-related autofluorescence. | Reduction in background fluorescence from blood components. | This step is most effective when performed immediately after tissue harvesting and is not possible for archival tissues. |
| 2. Fixation Optimization | - Use 4% paraformaldehyde (PFA) in PBS for the shortest effective duration (e.g., 4-6 hours for a small tissue block).- Avoid glutaraldehyde as it induces more autofluorescence.- After fixation, wash thoroughly with PBS. | Minimized fixation-induced autofluorescence. | Over-fixation increases autofluorescence. The optimal fixation time will depend on the size of your tissue sample. |
| 3. Chemical Quenching | Sudan Black B (SBB) Treatment: 1. After sectioning and rehydration, incubate slides in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.2. Briefly wash in 70% ethanol to remove excess SBB.3. Wash thoroughly in PBS before proceeding with your staining protocol. | Significant quenching of lipofuscin-related autofluorescence, which has a broad emission spectrum. | SBB can sometimes introduce a dark precipitate. Ensure it is fully dissolved and filtered before use. |
| 4. Photobleaching | Before applying this compound, expose the tissue section to the excitation light of your microscope for an extended period (e.g., several minutes to an hour). | Reduction of autofluorescence from various endogenous fluorophores. | This method can potentially damage the tissue or affect antigenicity if you are performing co-staining with antibodies. The effectiveness varies depending on the fluorophore. |
| 5. Spectral Imaging and Unmixing | If you have access to a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths). Then, use the microscope's software to define the emission spectrum of this compound and the spectrum of the autofluorescence (from an unstained control section) and unmix the two signals. | Computational separation of the specific this compound signal from the background autofluorescence, leading to a cleaner image. | This requires specialized equipment and software. |
Problem: Weak this compound Signal
If your signal is weak even after addressing background fluorescence, consider the following:
Logical Flow for Troubleshooting Weak Signal
Caption: A decision-making diagram for troubleshooting a weak this compound signal.
Quantitative Data Summary for Mitigation Techniques
The effectiveness of autofluorescence reduction techniques can be quantified by measuring the signal-to-noise ratio (SNR). Below is a table summarizing the expected improvement in SNR with different methods.
| Mitigation Technique | Typical SNR Improvement | Reference |
| PBS Perfusion | 1.5x - 2x | General Knowledge |
| Optimized Fixation (PFA vs. Glutaraldehyde) | 2x - 3x | |
| Sudan Black B Quenching | 3x - 5x | |
| Spectral Unmixing | 5x - 10x (or more) | General Knowledge |
Note: These values are estimates and the actual improvement will depend on the specific tissue, instrumentation, and experimental conditions.
By systematically applying these troubleshooting steps and understanding the underlying causes of autofluorescence, you can significantly improve the quality and reliability of your imaging data when using this compound in liver tissue.
References
- 1. This compound | 140616-46-2 [chemicalbook.com]
- 2. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. Autofluorescence Label-Free Imaging of the Liver Reticular Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autofluorescence in freshly isolated adult human liver sinusoidal cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescein Signal-to-Noise Ratio
A Note on "Fluorescein Lisicol": The term "this compound" does not correspond to a standard, commercially available fluorescent probe in scientific literature. This guide provides troubleshooting and optimization strategies for fluorescein-based dyes, such as Fluorescein Isothiocyanate (FITC), which are widely used in microscopy. The principles and protocols outlined here are broadly applicable to most fluorescein derivatives.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in microscopy experiments utilizing fluorescein-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or absent fluorescent signal?
A weak or non-existent signal is a frequent issue in fluorescence microscopy.[1] The root cause can typically be traced to several factors related to the sample, the reagents, or the imaging setup. These include low expression levels of the target protein, damage to the antigen's epitope during sample preparation, or suboptimal concentrations of primary or secondary antibodies.[2][3] Additionally, improper storage of antibodies or the fluorophore-conjugate can lead to degradation and loss of signal.[4] It is also crucial to ensure that the microscope's laser and filter sets are correctly aligned with the spectral properties of fluorescein.[5]
Q2: My images have high background fluorescence. What can I do to reduce it?
High background fluorescence, or "noise," can obscure your specific signal, making data interpretation difficult. Common sources include:
-
Autofluorescence: Endogenous fluorescence from the cells or tissue itself (e.g., from NADH or collagen). Using unstained control samples can help identify this issue.
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets. This can be minimized by using appropriate blocking solutions, such as normal serum from the species the secondary antibody was raised in, and by optimizing antibody concentrations.
-
Unbound Fluorophores: Residual fluorescent dye that has not been washed away. Increasing the number and duration of wash steps after staining is critical to remove excess fluorophores.
-
Fixation Issues: Certain fixatives, like glutaraldehyde, can induce autofluorescence. If possible, consider alternative fixation methods or use a reagent like sodium borohydride to quench aldehyde-induced autofluorescence.
Q3: My fluorescein signal fades very quickly during imaging. How can I prevent this?
This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. Fluorescein and its derivatives are known to be susceptible to photobleaching. To minimize this effect:
-
Use Antifade Mounting Media: This is the most effective method. Reagents like ProLong™ Gold, VECTASHIELD®, or solutions containing n-propyl gallate (NPG) or 1,4-diazobicyclooctane (DABCO) scavenge free radicals that cause photobleaching.
-
Minimize Light Exposure: Only expose the sample to the excitation light when actively viewing or capturing an image. Use the microscope's shutter to block the light path when not imaging.
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light.
-
Limit Exposure Time: Use a sensitive camera and the shortest possible exposure time for image acquisition.
Q4: What are the optimal excitation and emission wavelengths for fluorescein (FITC)?
For most fluorescein derivatives, including FITC, the spectral characteristics are well-defined. It is essential to match your microscope's filter sets to these wavelengths for optimal signal detection.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~490-495 nm |
| Emission Maximum | ~515-525 nm |
This table summarizes the typical spectral properties for FITC.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during fluorescein-based fluorescence microscopy.
Problem: Weak or No Signal
A weak signal can be frustrating. This decision tree helps diagnose the potential cause.
Problem: High Background
High background noise can mask your specific signal. Follow these steps to identify and mitigate the source of the background.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Autofluorescence | Image an unstained sample using the same settings. If fluorescence is present, it's autofluorescence. | - Use a fluorophore in a different spectral range (e.g., red or far-red) if possible.- Treat with a background suppressor like Sudan Black B (for fixed cells).- Use spectral unmixing if your microscope supports it. |
| Non-Specific Staining | Run a control with only the secondary antibody. If staining is observed, the secondary is binding non-specifically. | - Increase blocking step duration or change blocking agent (e.g., 5% normal serum).- Titrate antibodies to find the lowest concentration with a good signal.- Increase the number and duration of wash steps. |
| Excess/Unbound Dye | Background is diffuse and widespread across the slide, not localized to specific structures. | - Increase the number of post-staining wash steps (e.g., 3 x 5 minutes in PBS).- Ensure complete removal of staining solution before washing. |
| Contaminated Reagents | Background appears as bright, punctate spots or aggregates. | - Centrifuge antibodies before use to pellet aggregates.- Prepare fresh buffers and solutions. |
This table provides a structured guide to diagnosing and solving high background issues.
Experimental Protocols
General Protocol for Immunofluorescent Staining of Fixed Cells
This protocol provides a standard workflow for staining intracellular targets in cultured cells using a fluorescein-conjugated secondary antibody.
Methodology Details:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Aspirate media and wash briefly with Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: For intracellular targets, permeabilize the cell membrane. After washing off the fixative, incubate with a detergent solution, such as 0.1-0.25% Triton X-100 in PBS, for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the sample in a blocking solution for at least 1 hour. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate the coverslips with the primary antibody solution, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After thoroughly washing the primary antibody away (3 x 5-minute washes in PBS), incubate with the fluorescein-conjugated secondary antibody. This antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary). This step should be performed in the dark to prevent photobleaching.
-
Mounting: After final washes, mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish and store slides at 4°C in the dark until imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. IF Troubleshooting | Proteintech Group [ptglab.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Common artifacts in Fluorescein Lisicol imaging and how to avoid them
Welcome to the technical support center for Fluorescein and Lissamine Green imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Fluorescein Imaging: Common Artifacts and Solutions
Question 1: Why is the fluorescent signal in my images inconsistent or showing dark patches, especially in areas I expect to be well-stained?
This phenomenon is likely due to fluorescence quenching , which can occur at high concentrations of fluorescein.[1] When the dye concentration is too high, the fluorescent molecules can interact with each other, leading to a decrease in fluorescence intensity. This can be misinterpreted as a lack of staining or a non-uniform distribution of the tear film.[1]
Troubleshooting Steps:
-
Control Dye Volume: Instilling an excessive volume of fluorescein is a common cause of quenching. The normal tear volume is only about 7-10 μl.[2] Using a single drop from a standard bottle (which can be 30-50 μl) can lead to an overly high concentration on the ocular surface.[2]
-
Optimal Instillation: To avoid this, use a micropipette to instill a small, controlled volume of fluorescein. A volume of 1-2 μl of 2% fluorescein is often sufficient to achieve an effective surface concentration of about 0.2%.[2] If using fluorescein strips, gently shake off any excess dye before application.
-
Allow for Diffusion: After instillation, allow a few moments for the dye to distribute evenly throughout the tear film before imaging.
Question 2: I'm observing bright green pools of fluorescein that don't seem to correspond to epithelial defects. What are these?
This is a common artifact known as dye pooling . It occurs when fluorescein accumulates in depressions on the ocular surface, such as in areas of stromal thinning or loss, even if the overlying epithelium is intact. This can be mistaken for positive staining, which indicates epithelial disruption.
Troubleshooting Steps:
-
Careful Observation: Differentiate between pooling and staining by carefully examining the characteristics of the fluorescent area. Pooled dye will typically have diffuse borders and may shift with blinking, while true staining of an epithelial defect will have more distinct margins.
-
Timing is Key: Observe the eye at different time points after instillation. Pooled dye may dissipate more quickly than dye that has penetrated into the corneal stroma through an epithelial defect. The ideal time for assessing fluorescein staining is around 2 minutes after instillation to avoid misinterpretation due to an excessively thick tear film immediately after application.
Question 3: My tear breakup time (TBUT) measurements are highly variable and not reproducible. What could be causing this?
Inconsistent TBUT measurements can be caused by several factors, including:
-
Excessive Fluorescein: As with quenching, a large volume of fluorescein can artificially stabilize the tear film and prolong the TBUT.
-
Reflex Tearing: The instillation of the dye itself can induce reflex tearing, which will also artificially lengthen the TBUT.
-
Improper Patient Instruction: If the patient is not instructed to blink normally before starting the measurement, the results can be skewed.
Troubleshooting Steps:
-
Standardize Dye Instillation: Use a minimal and consistent volume of fluorescein for each measurement.
-
Allow for Equilibration: Give the patient a moment to recover from any reflex tearing before beginning the measurement.
-
Clear Instructions: Instruct the patient to blink a few times to ensure even distribution of the dye and then to refrain from blinking during the measurement.
-
Multiple Measurements: Taking the average of three consecutive measurements can improve the reliability of your TBUT data.
Lissamine Green Imaging: Common Artifacts and Solutions
Question 1: The lissamine green staining on the conjunctiva appears patchy and inconsistent between subjects. How can I improve the reliability of my staining?
Patchy or inconsistent lissamine green staining is often a result of improper dye application and observation timing. The volume of dye and the time of observation are critical parameters.
Troubleshooting Steps:
-
Optimal Volume: Studies have shown that a 10 μl volume of 1% lissamine green provides a good balance between adequate staining and avoiding overflow onto the facial skin. While volumes of 5 μl can also be effective, they may result in more variability. A 20 μl volume often leads to excess dye pooling and spillage.
-
Correct Instillation Technique: It is recommended to instill lissamine green in the upper bulbar conjunctiva, allowing the dye to trickle down and spread over the ocular surface. This is particularly important in subjects with low tear volume.
-
Standardized Observation Time: The optimal time to evaluate lissamine green staining is between 1 and 4 minutes after instillation. Observing too early can lead to confounding results from pooled dye, while waiting too long may result in the staining fading, especially in milder cases.
Question 2: I am having difficulty visualizing the lissamine green staining, especially on the cornea. Are there any techniques to enhance its visibility?
Lissamine green provides less contrast on the cornea compared to the conjunctiva. However, its visualization can be significantly improved.
Troubleshooting Steps:
-
Use of a Red Barrier Filter: Viewing the eye through a red barrier filter on the slit lamp can enhance the contrast of the lissamine green staining, making it appear darker and easier to identify, particularly on the cornea.
-
Adjust Illumination: Use a low to moderate intensity white light on the slit lamp. High illumination can bleach out the appearance of the staining.
Data Presentation
Table 1: Comparison of Fluorescein and Lissamine Green Dyes
| Feature | Fluorescein | Lissamine Green |
| Primary Staining Target | Stains the precorneal tear film and areas with disrupted epithelial cell-to-cell junctions. | Stains devitalized or damaged epithelial cells with a defective mucin layer. |
| Primary Application | Corneal staining, tear film evaluation (TBUT). | Conjunctival staining. |
| Visualization | Cobalt blue light (450-490 nm) with a yellow Wratten #12 filter. | White light, enhanced with a red barrier filter. |
| Common Artifacts | Quenching at high concentrations, pooling in epithelial depressions. | Patchy staining due to improper volume and timing, fading of the stain over time. |
| Patient Comfort | Generally well-tolerated. | Generally well-tolerated, with less irritation reported compared to Rose Bengal. |
Table 2: Optimal Parameters for Lissamine Green Staining
| Parameter | Recommendation | Rationale |
| Concentration | 1% solution | Provides effective staining with good patient tolerance. |
| Instillation Volume | 10 μl | Optimizes staining while minimizing overflow and pooling. |
| Observation Time | 1 to 4 minutes post-instillation | Allows for dye to stain effectively while avoiding artifacts from pooling (if too early) or fading (if too late). |
| Illumination | Low to moderate white light | Prevents bleaching of the stain. |
| Enhancement | Red barrier filter | Increases contrast, especially for corneal staining. |
Experimental Protocols
Protocol for Ocular Surface Staining with Fluorescein and Lissamine Green
This protocol is a general guideline. Specific volumes and timings may need to be adjusted based on the experimental design and subject population.
-
Subject Preparation:
-
Ensure the subject is seated comfortably at the slit lamp.
-
Explain the procedure to the subject.
-
-
Fluorescein Instillation and Imaging:
-
Using a micropipette, instill 2 μl of 2% sterile, preservative-free fluorescein sodium solution into the inferior conjunctival cul-de-sac.
-
Alternatively, wet a sterile fluorescein strip with a single drop of sterile saline, shake off any excess, and gently touch the strip to the inferior or superior bulbar conjunctiva.
-
Instruct the subject to blink several times to distribute the dye evenly.
-
Wait for 1-2 minutes before imaging to allow for tear film stabilization.
-
Using a slit lamp with a cobalt blue filter and a yellow Wratten #12 filter, examine the cornea for any areas of bright green fluorescence, indicating epithelial defects.
-
Record the tear breakup time (TBUT) by measuring the time in seconds from the last complete blink to the appearance of the first dry spot in the tear film.
-
-
Lissamine Green Instillation and Imaging:
-
Wait at least 5 minutes after fluorescein imaging before proceeding with lissamine green to allow for the fluorescein to dissipate.
-
Using a micropipette, instill 10 μl of 1% sterile, preservative-free lissamine green solution into the superior bulbar conjunctiva.
-
Instruct the subject to blink a few times.
-
Wait for 1-4 minutes before imaging.
-
Using a slit lamp with low to moderate white light, examine the conjunctiva and cornea for any green staining. The use of a red barrier filter is recommended to enhance contrast.
-
Grade the staining according to a standardized grading scale (e.g., Oxford Grading Scheme).
-
Mandatory Visualization
Caption: Experimental workflow for sequential fluorescein and lissamine green ocular surface staining.
Caption: Troubleshooting logic for common staining artifacts.
References
Technical Support Center: Troubleshooting Low Fluorescein Lisicol Uptake in Hepatocyte Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Fluorescein Lisicol (FL) uptake experiments in hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FL) and why is it used in hepatocyte uptake assays?
A1: this compound is a fluorescently labeled bile salt analog. It is used as a probe substrate to study the function of specific uptake transporters on the surface of hepatocytes, primarily the Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3. These transporters are crucial for the hepatic clearance of many drugs and endogenous compounds. The fluorescence of FL allows for the direct measurement of its uptake into the hepatocytes.
Q2: What are the key transporters involved in FL uptake in human hepatocytes?
A2: The primary transporters responsible for the uptake of FL and similar bile salt analogs into human hepatocytes are OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene). These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and facilitate the movement of substrates from the blood into the liver cells.[1]
Q3: What are some common causes for low FL uptake in my hepatocyte culture?
A3: Low FL uptake can stem from a variety of factors, including:
-
Poor cell health and viability: Suboptimal culture conditions, improper thawing of cryopreserved cells, or prolonged culture times can lead to decreased transporter function.
-
Low transporter expression or activity: The expression and activity of OATP transporters can be influenced by the donor variability, culture format (e.g., monolayer vs. sandwich), and the presence of certain compounds in the culture medium.
-
Suboptimal assay conditions: Incorrect FL concentration, inappropriate incubation time or temperature, and issues with the assay buffer can all lead to reduced uptake.
-
Technical errors: Inaccurate cell seeding density, incomplete washing steps, or problems with the fluorescence detection instrument can affect the results.
Q4: How can I be sure that the fluorescence I'm measuring is due to specific transporter-mediated uptake?
A4: To confirm specific uptake, you should include appropriate controls in your experiment. A key control is to perform the uptake assay at 4°C in parallel with the standard 37°C incubation. At 4°C, active transport processes are significantly inhibited, so the measured fluorescence will primarily represent non-specific binding and passive diffusion. The difference in uptake between 37°C and 4°C represents the active, transporter-mediated uptake. Additionally, you can use known inhibitors of OATP1B1 and OATP1B3, such as rifampicin, to demonstrate a reduction in FL uptake.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low this compound uptake.
Problem 1: Low Overall Fluorescence Signal
| Potential Cause | Recommended Solution |
| Low Cell Viability or Poor Monolayer Formation | - Ensure proper thawing of cryopreserved hepatocytes, minimizing time at room temperature.[3][4][5] - Use pre-screened, high-viability hepatocyte lots. - Optimize cell seeding density to achieve a confluent monolayer. - Confirm proper attachment and morphology of hepatocytes before the assay. |
| Suboptimal FL Concentration | - Titrate the FL concentration to determine the optimal range for your specific cell type and experimental setup. A common starting concentration for the similar compound Cholyl-L-lysyl-fluorescein (CLF) is 5 µM. - Ensure the final concentration is within the linear range of your detection instrument. |
| Inadequate Incubation Time | - Perform a time-course experiment to determine the optimal incubation period. For CLF, a 30-minute incubation is often used. Uptake is typically linear for the first few minutes. |
| Incorrect Assay Temperature | - Ensure the incubation is performed at 37°C to facilitate active transport. Use a 4°C control to assess passive diffusion and non-specific binding. |
| Instrument Settings Not Optimized | - Check the excitation and emission wavelengths for fluorescein (typically around 494 nm and 521 nm, respectively). - Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize signal-to-noise ratio. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before and during plating. Gently swirl the plate after seeding to distribute cells evenly. |
| Inconsistent Washing Steps | - Standardize the volume and number of washes to remove extracellular FL. Perform washes quickly and consistently across all wells. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS to maintain humidity. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. |
Problem 3: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from Cells or Media | - Use phenol red-free culture medium during the assay. - Include a "no-dye" control (cells incubated with assay buffer only) to measure and subtract the background autofluorescence. |
| Non-specific Binding of FL | - Increase the number of post-incubation wash steps with cold buffer. - Include a protein source, such as bovine serum albumin (BSA), in the wash buffer to reduce non-specific binding. |
| Contaminated Reagents | - Use fresh, high-quality reagents and sterile-filtered buffers. |
Experimental Protocols
Key Experiment: this compound Uptake Assay in Sandwich-Cultured Human Hepatocytes
Objective: To measure the active uptake of this compound into sandwich-cultured human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated multi-well plates
-
Hepatocyte culture medium
-
Matrigel or another extracellular matrix overlay
-
This compound (FL) stock solution (e.g., in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer
-
Ice-cold HBSS for washing
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Hepatocyte Seeding and Culture:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated plates at a density that will form a confluent monolayer.
-
Culture the cells for 24-48 hours to allow for monolayer formation.
-
For sandwich culture, overlay the cells with a layer of Matrigel or other suitable extracellular matrix and culture for an additional 24-72 hours to allow for the formation of bile canaliculi and polarization of the cells.
-
-
Uptake Assay:
-
Prepare the FL working solution by diluting the stock solution in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Aspirate the culture medium from the hepatocyte monolayer.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the FL working solution to the cells and incubate at 37°C for the desired time (e.g., 5-30 minutes). For a 4°C control, perform the same steps on a separate plate incubated on ice.
-
To stop the uptake, aspirate the FL solution and immediately wash the cells three times with ice-cold assay buffer.
-
After the final wash, add a suitable lysis buffer to the wells.
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission filters for fluorescein.
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Normalize the fluorescence signal to the protein concentration to obtain the uptake rate (e.g., in relative fluorescence units per mg of protein).
-
Calculate the active uptake by subtracting the normalized fluorescence of the 4°C control from the 37°C samples.
-
Quantitative Data Summary
The following tables provide typical kinetic parameters for fluorescein-based substrates in hepatocyte transporter studies. Note that specific values can vary depending on the specific substrate, cell system, and experimental conditions.
Table 1: Kinetic Parameters for Sodium Fluorescein Uptake
| Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) |
| OATP1B1 | Transfected CHO cells | 4.2 | 30.9 |
| OATP1B3 | Transfected CHO cells | 10.9 | 135 |
Table 2: Kinetic Parameters for Cholyl-L-lysyl-fluorescein (CLF) Transport
| Transporter | Cell System | Km (µM) |
| OATP1B3 | Transfected CHO cells | 4.6 ± 2.7 |
| ABCC2 (MRP2) | Sf21 insect cell vesicles | 3.3 ± 2.0 |
| ABCC3 (MRP3) | Sf21 insect cell vesicles | 3.7 ± 1.0 |
Visualizations
OATP1B1/1B3 Regulatory Pathway
Caption: Regulation of OATP1B1 and OATP1B3 transporters.
Experimental Workflow for Troubleshooting Low FL Uptake
Caption: Troubleshooting workflow for low FL uptake.
References
- 1. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium fluorescein is a probe substrate for hepatic drug transport mediated by OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
Correcting for spectral bleed-through in multi-color imaging with Fluorescein Lisicol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you correct for spectral bleed-through in your multi-color imaging experiments involving Fluorescein Lisicol and other fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through in multi-color imaging?
A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the filter set or detection channel intended for another.[1][2][3] This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission spectrum can overlap with the detection window of another.[2][3] This can lead to false positives and inaccurate co-localization analysis.
Q2: I am seeing a signal in my red channel that looks just like my this compound staining in the green channel. Is this spectral bleed-through?
A2: It is highly likely that you are observing spectral bleed-through. Fluorescein and its derivatives are known to have broad emission spectra that can extend into the red channel. To confirm this, you should prepare a control sample stained only with this compound and image it using both your green and red channel settings. If you detect a signal in the red channel from this single-stained sample, it confirms spectral bleed-through.
Q3: How can I prevent or minimize spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap. When possible, select fluorophores with narrower emission spectra.
-
Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore. This helps to exclude unwanted signals from other fluorophores.
-
Lower Laser Power and Detector Gain: Adjusting the laser power and photomultiplier (PMT) voltage or gain can help reduce bleed-through, especially if the signal in one channel is much brighter than in another.
Q4: What is spectral unmixing and how can it correct for bleed-through?
A4: Spectral unmixing is a computational method used to separate the signals of individual fluorophores from a mixed image. This technique assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present. By providing the algorithm with the "pure" emission spectrum of each fluorophore (obtained from single-stained control samples), it can calculate the contribution of each fluorophore to every pixel and digitally separate the channels.
Q5: What are compensation controls and why are they essential?
A5: Compensation controls are samples that are stained with only one fluorophore each. These single-stained samples are crucial for accurately correcting spectral bleed-through. They are used to:
-
Determine the amount of spectral overlap (spillover) between channels.
-
Provide the reference spectra required for spectral unmixing algorithms.
-
Set the correct compensation values in flow cytometry.
It is critical that the positive and negative populations in your compensation controls have the same level of autofluorescence.
Troubleshooting Guides
Problem: Weak or Noisy Signal After Spectral Unmixing
| Possible Cause | Troubleshooting Step |
| Inaccurate Reference Spectra | Ensure your single-color control samples were prepared and imaged under the exact same conditions as your multi-color experiment (e.g., same laser power, gain, and exposure time). The reference spectra must accurately represent the fluorophore's emission profile in your experimental setup. |
| Low Signal-to-Noise Ratio in Raw Data | Optimize your image acquisition parameters to improve the signal-to-noise ratio before unmixing. This may involve increasing laser power, exposure time, or using a more sensitive detector. However, be mindful of photobleaching. |
| Autofluorescence | Autofluorescence from the sample can interfere with spectral unmixing. Prepare an unstained control sample to capture its spectral profile and include it as a separate channel in your unmixing algorithm. |
Problem: Apparent Co-localization That Might Be an Artifact
| Possible Cause | Troubleshooting Step |
| Incomplete Bleed-through Correction | Re-evaluate your compensation controls and the application of your spectral unmixing algorithm. Ensure that the bleed-through is fully corrected by examining the unmixed images of your single-color controls; they should show a signal in only one channel. |
| High Background Signal | High background fluorescence can contribute to the appearance of co-localization. Ensure proper blocking steps and antibody titration to minimize non-specific binding. |
| Chromatic Aberration | Ensure your microscope optics are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths. |
Experimental Protocols
Protocol: Preparation of Single-Color Compensation Controls
-
Cell/Tissue Preparation: Prepare a separate sample for each fluorophore used in your multi-color experiment. The cells or tissue should be handled in the same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).
-
Staining: Stain each sample with only one of the primary antibody-fluorophore conjugates or fluorescent dyes.
-
Mounting: Mount the samples using the same mounting medium as your experimental samples.
-
Imaging: Image each single-color control using all the laser and detector settings that will be used for the multi-color experiment. It is critical to use the identical settings to accurately measure the spectral bleed-through.
Protocol: Linear Spectral Unmixing
-
Acquire Images:
-
Image your multi-color stained sample using all relevant channels simultaneously or sequentially.
-
Image each of your single-color compensation controls using the same imaging parameters.
-
Image an unstained sample to capture the autofluorescence spectrum, if necessary.
-
-
Define Reference Spectra:
-
Using your imaging software (e.g., ImageJ/Fiji, ZEN, LAS X), open the images of your single-color controls.
-
Select a region of interest (ROI) that contains a strong, specific signal for the fluorophore.
-
The software will generate a reference emission spectrum for that fluorophore based on the signal intensity across all the detected channels.
-
Repeat this for all fluorophores in your panel, and for the autofluorescence if applicable.
-
-
Apply Spectral Unmixing:
-
Open your multi-color image.
-
Open the spectral unmixing tool in your software.
-
Load the reference spectra you just defined.
-
The software will then computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore.
-
Quantitative Data
To effectively correct for spectral bleed-through, it is essential to know the spectral properties of your fluorophores. Below is a template table that you should fill out with the specific information for the dyes you are using. For Fluorescein, the approximate spectral peaks are provided.
| Fluorophore | Excitation Peak (nm) | Emission Peak (nm) | Recommended Laser Line (nm) | Recommended Emission Filter (nm) |
| This compound | ~495 | ~517 | 488 | 500 - 550 |
| [Enter 2nd Fluorophore] | ||||
| [Enter 3rd Fluorophore] | ||||
| [...add more as needed] |
Note: The exact excitation and emission peaks can be influenced by the local environment (e.g., pH, solvent). It is always best to consult the manufacturer's specifications for your specific reagent.
Visualizations
Caption: Experimental workflow for correcting spectral bleed-through.
Caption: Diagram illustrating spectral bleed-through.
References
Optimizing laser power and exposure time for Fluorescein Lisicol imaging
Welcome to the Technical Support Center for Fluorescein Lisicol (Cholyl-lysyl-fluorescein, CLF) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your laser power and exposure time for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CLF) and what are its primary applications?
This compound is a fluorescently labeled bile salt analog. It is used as a probe to study the function of hepatic biliary transporters, particularly the Bile Salt Export Pump (BSEP).[1][2][3][4] Its primary applications include visualizing the structure and function of bile canaliculi in polarized hepatocytes and assessing drug-induced liver injury (DILI) by quantifying the inhibition of biliary efflux.[1]
Q2: What are the excitation and emission wavelengths for this compound?
As a fluorescein-based probe, this compound has an excitation maximum of approximately 490 nm and an emission maximum of around 520 nm.
Q3: What is a recommended starting concentration and incubation time for CLF staining?
A recommended starting point is a final concentration of 5 µM in your culture medium. The incubation should be carried out in the dark at 37°C for 30 minutes. However, it is always best to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO but not in aqueous buffers. For short-term storage (up to a week), keep it at 0-4°C, protected from light and moisture. For long-term storage, it is recommended to aliquot the solution and store it at -20°C to prevent degradation. Before use, allow the frozen aliquots to warm to room temperature to avoid precipitation.
Q5: What are the main challenges when imaging with this compound?
The primary challenges are similar to those in other fluorescence microscopy applications:
-
Weak Signal: Insufficient fluorescence intensity for clear imaging.
-
High Background: Non-specific fluorescence that obscures the signal of interest.
-
Photobleaching: The irreversible loss of fluorescence due to prolonged exposure to excitation light.
-
Phototoxicity: Light-induced damage to the cells, which can alter their physiology and lead to cell death.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments.
Issue 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Microscope Settings | Ensure the excitation and emission filters are set correctly for fluorescein (Excitation: ~490 nm, Emission: ~520 nm). |
| Low Probe Concentration | The concentration of this compound may be too low. Perform a titration to find the optimal concentration for your experiment. |
| Inadequate Incubation | Ensure the incubation time is sufficient (a good starting point is 30 minutes at 37°C). |
| Suboptimal Cell Health | Verify cell viability. Unhealthy cells may not take up or retain the dye effectively. |
| Low Transporter Expression/Function | The cells may have low expression or impaired function of the relevant transporters (e.g., BSEP). Use appropriate positive controls to verify transporter activity. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess Unbound Probe | Thoroughly wash the cells with pre-warmed buffer (e.g., PBS) after incubation to remove any unbound this compound. |
| Autofluorescence | Image an unstained control sample to determine the level of cellular or medium autofluorescence. If significant, consider using a culture medium with low background fluorescence. |
| Non-specific Binding | Optimize the probe concentration; using too high a concentration can lead to non-specific binding. |
Issue 3: Rapid Photobleaching
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Light Exposure | Minimize the sample's exposure to the excitation light. Use the lowest possible laser power and the shortest exposure time that provides an adequate signal. Use a shutter to block the light path when not acquiring images. |
| High Laser Power | Reduce the laser power. Compensate for the lower signal by increasing the exposure time or the detector gain. |
| Oxygen-Mediated Damage | Use a commercial anti-fade mounting medium, which can help reduce photobleaching. |
Issue 4: Phototoxicity and Altered Cell Morphology
Possible Causes & Solutions
| Cause | Recommended Action |
| High-Intensity Illumination | Reduce the laser power and increase the exposure time to deliver the same total light dose with lower peak intensity. This can minimize phototoxicity. |
| Prolonged Imaging | Limit the duration of time-lapse imaging or increase the interval between acquisitions. |
| Suboptimal Imaging Conditions | Maintain optimal physiological conditions for your cells during imaging (e.g., temperature, CO2). |
Data Presentation: Optimizing Laser Power and Exposure Time
The optimal settings for laser power and exposure time are interdependent and need to be determined empirically for your specific microscope setup and experimental conditions. The goal is to find a balance that maximizes the signal-to-noise ratio (SNR) while minimizing photobleaching and phototoxicity.
General Principle: There is an inverse relationship between laser power and exposure time. To maintain a constant signal level, decreasing the laser power requires an increase in exposure time, and vice versa.
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Setting 1: Low and Slow (Reduced Phototoxicity) | Setting 2: Balanced Approach | Setting 3: Fast Acquisition (Higher Photobleaching Risk) |
| Laser Power | 1-5% | 5-15% | 15-30% |
| Exposure Time | 200-500 ms | 50-200 ms | 10-50 ms |
| Detector Gain | Moderate to High | Moderate | Low to Moderate |
| Expected Outcome | Lower risk of phototoxicity and photobleaching, but slower acquisition. | Good balance between image quality, acquisition speed, and cell health. | Faster image acquisition, but higher risk of photobleaching and phototoxicity. |
Note: These values are starting points. The ideal settings will depend on the brightness of your sample, the sensitivity of your detector, and the specific requirements of your experiment.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake in Hepatocytes
This protocol outlines the steps for staining and imaging live hepatocytes to visualize the uptake and biliary excretion of this compound.
-
Cell Preparation:
-
Seed hepatocytes on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture the cells until they form a confluent monolayer with well-defined bile canaliculi.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a 5 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration of 5 µM in pre-warmed, serum-free culture medium.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual medium.
-
Add the 5 µM this compound staining solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2 if performing a time-lapse experiment.
-
Locate the cells of interest using brightfield or DIC imaging to minimize photobleaching.
-
Switch to the fluorescence channel (Excitation: ~490 nm, Emission: ~520 nm).
-
Start with a low laser power (e.g., 1-5%) and a moderate exposure time (e.g., 200-500 ms) and adjust as needed to obtain a clear signal with minimal background.
-
Acquire images. For time-lapse imaging, determine the appropriate interval and duration to capture the dynamics of interest while minimizing light exposure.
-
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting logic for common imaging issues.
References
Validation & Comparative
A Comparative Guide to Validating Flu-Lisicol Uptake Assay Results
For researchers engaged in drug development, accurately assessing the interaction of candidate compounds with bile acid transporters is critical. The Fluorescein Lisicol (Flu-Lisicol or FLis) uptake assay provides a sensitive and high-throughput method for this purpose. This guide offers a comparison with alternative methods and provides the necessary protocols to validate findings, ensuring robust and reliable data.
Flu-Lisicol, a fluorescent-labeled bile salt, is an investigational marker used to assess the function of hepatic biliary transporters.[1] Its properties are similar to naturally occurring cholic acid, making it a useful tool for visualizing bile acid transport and studying the inhibition of bile acid efflux transporters.[2][3]
Performance Comparison: Fluorescent vs. Radiolabeled Assays
The primary alternative to fluorescent assays for measuring transporter activity is the use of radiolabeled substrates, such as [³H]-taurocholate. While radiolabeled assays are highly sensitive and have long been the gold standard, fluorescent assays offer significant advantages in terms of safety, cost, and throughput.[4][5]
| Parameter | This compound Assay | Radiolabeled Assay ([³H]-Taurocholate) | Key Considerations |
| Detection Method | Fluorescence Intensity | Scintillation Counting | Fluorescent assays are generally faster and more amenable to high-throughput screening (HTS) formats. |
| Sensitivity | High (pM to nM range) | Very High (pM range) | Both methods offer excellent sensitivity for detecting transporter inhibition. |
| Safety | Non-radioactive, minimal safety concerns | Requires handling of radioactive materials, specialized disposal, and safety protocols | The non-radioactive nature of fluorescent probes significantly simplifies laboratory workflow. |
| Throughput | High (compatible with 96- and 384-well plates) | Lower (more complex workflow) | Fluorescent assays are well-suited for screening large compound libraries. |
| Cost | Lower (reagents and disposal) | Higher (radiolabeled compounds, scintillation fluid, disposal) | The overall cost per sample is typically lower for fluorescent methods. |
| Interference | Potential for autofluorescence from test compounds | Less prone to compound interference | Screening compounds for intrinsic fluorescence is a necessary validation step in fluorescent assays. |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are methodologies for conducting a this compound uptake assay and a comparative radiolabeled taurocholate uptake assay.
Protocol 1: this compound (FLis) Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound on the Apical Sodium-dependent Bile Acid Transporter (ASBT, gene name SLC10A2).
Materials:
-
MDCK cells stably transfected with human ASBT (ASBT-MDCK)
-
Control MDCK cells (vector-transfected)
-
96-well black, clear-bottom plates
-
This compound (FLis)
-
Test compounds and positive control inhibitor (e.g., Sodium chenodeoxycholate)
-
Hanks’ Balanced Salt Solution (HBSS)
-
Fluorescence plate reader (Excitation: 488 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed ASBT-MDCK and control MDCK cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.
-
Inhibitor Addition: Add HBSS containing various concentrations of the test compound or positive control to the wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add FLis to each well at a final concentration near its Km value for the transporter.
-
Uptake: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for substrate uptake.
-
Termination & Wash: Stop the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.
-
Fluorescence Reading: Measure the intracellular fluorescence using a plate reader at Ex/Em wavelengths of 488/530 nm.
-
Data Analysis: Subtract the fluorescence values from control MDCK cells (non-specific uptake) from the ASBT-MDCK cells. Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: [³H]-Taurocholate Inhibition Assay (Comparative Method)
This protocol serves as a validation method using a radiolabeled substrate.
Materials:
-
ASBT-MDCK and control MDCK cells
-
96-well plates
-
[³H]-Taurocholate
-
Unlabeled taurocholate
-
Test compounds and positive control inhibitor
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Pre-incubation: Wash cells as described in Protocol 1.
-
Inhibitor Addition: Add HBSS containing test compounds or a positive control and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add a solution containing [³H]-Taurocholate (at a concentration near its Km) to each well.
-
Uptake: Incubate at 37°C for the designated uptake period.
-
Termination & Wash: Stop the reaction by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine ASBT-specific uptake by subtracting counts from control cells. Calculate percent inhibition and IC₅₀ values as described for the fluorescent assay.
Visualizing the Workflow and Transport Mechanism
To clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. biorbyt.com [biorbyt.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based assays for the assessment of drug interaction with the human transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescein Lisicol and Indocyanine Green for Liver Function Assessment
For researchers, scientists, and drug development professionals navigating the landscape of liver function assessment, the choice of a fluorescent dye is a critical decision. This guide provides an objective comparison of two key players: Fluorescein Lisicol and Indocyanine Green (ICG). By examining their mechanisms of action, experimental protocols, and performance data from various studies, this document aims to equip you with the necessary information to select the most suitable agent for your research needs.
At a Glance: Key Differences
| Feature | This compound (Cholyl-lysyl-fluorescein) | Indocyanine Green (ICG) |
| Mechanism of Action | A fluorescent-labeled bile salt analog, its clearance reflects hepatic biliary transporter function.[1][2] | Binds to plasma proteins and is exclusively taken up by hepatocytes and excreted into the bile, reflecting overall liver function and blood flow.[3][4] |
| Primary Application | Investigational marker for hepatic biliary transporter function.[1] | Widely used for assessing liver function, guiding liver surgery, and in ophthalmic angiography. |
| Key Performance Metric | Plasma elimination half-life, residual plasma fluorescence. | Plasma Disappearance Rate (PDR), 15-minute Retention Rate (R15). |
| Clinical Status | Investigational. | Clinically established and widely used. |
Mechanism of Action
The fundamental difference between this compound and Indocyanine Green lies in their interaction with the liver.
This compound , a fluorescent-labeled bile salt, mimics the behavior of natural bile acids. Its uptake and excretion are dependent on specific hepatic biliary transporters. Therefore, its clearance rate provides a targeted assessment of the functionality of these transport pathways, which can be particularly insightful for studying cholestatic liver diseases and drug-induced liver injury.
Indocyanine Green , on the other hand, provides a more global assessment of liver function. Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin. It is then exclusively taken up by hepatocytes and excreted unchanged into the bile. This process is dependent on hepatic blood flow, hepatocyte uptake capacity, and biliary excretion. Consequently, the rate of ICG clearance from the blood is a reliable indicator of overall liver health.
Signaling Pathway Diagrams
Performance Data
Direct comparative studies between this compound and Indocyanine Green are limited. The following tables summarize performance data from separate studies. It is crucial to consider the different experimental conditions when interpreting these results.
This compound (Cholyl-lysyl-fluorescein) Performance
| Parameter | Healthy Volunteers | Patients with Liver Cirrhosis | Study Reference |
| Plasma Elimination Half-life (t½) | Phase 1: 1.7 ± 0.9 minPhase 2: 6.7 ± 1.6 minPhase 3: 68 ± 17 min | Not explicitly reported in the same format. | |
| Residual Plasma Fluorescence at 60 min | Significantly lower than in cirrhotic patients. | Significantly higher than in healthy subjects (p < 0.0001). |
The study on patients with liver cirrhosis demonstrated a 100% sensitivity for detecting the condition based on residual fluorescence at 30, 40, 50, and 60 minutes post-injection.
Indocyanine Green Performance
| Parameter | Normal Liver Function | Impaired Liver Function | Study Reference |
| Plasma Disappearance Rate (PDR) | 18-25 %/min | Decreased | |
| 15-minute Retention Rate (R15) | < 10% | > 10% (can be >40% in severe disease) | |
| Tumor Detection Rate (Surgical Guidance) | Superficial tumors: 96-100%Overall: 75% | Not applicable |
ICG R15 values are widely used to guide surgical decisions in liver resections, with specific cut-offs indicating the safety of different procedures.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing studies. Below are summaries of typical experimental protocols for both dyes.
This compound (Cholyl-lysyl-fluorescein) Liver Function Test
A pilot study in patients with liver cirrhosis utilized the following protocol:
-
Patient Population: 26 patients with liver cirrhosis and 9 healthy volunteers.
-
Dosage: 0.02 mg/kg body weight of this compound administered as an intravenous bolus.
-
Blood Sampling: Blood samples were collected before the injection and at 10-minute intervals for up to 60 minutes post-injection.
-
Analysis: Plasma fluorescence was measured using a luminescence spectrometer to determine the residual fluorescence over time.
Indocyanine Green Liver Function Test
A common protocol for ICG liver function assessment involves:
-
Patient Population: Patients undergoing assessment for liver surgery or with suspected liver disease.
-
Dosage: Typically 0.5 mg/kg body weight of Indocyanine Green is administered intravenously.
-
Measurement: The plasma concentration of ICG is measured. This can be done through blood sampling at specific time points (e.g., 0, 5, 10, and 15 minutes) or non-invasively using pulse dye densitometry.
-
Analysis: The Plasma Disappearance Rate (PDR) and the 15-minute Retention Rate (R15) are calculated from the clearance curve of ICG.
Experimental Workflow Diagrams
Conclusion
Both this compound and Indocyanine Green are valuable tools for assessing liver function, each with distinct advantages and applications. ICG is a well-established, clinically validated agent that provides a comprehensive overview of liver function and is widely used in surgical settings. This compound, while still investigational, offers a more targeted approach by specifically evaluating hepatic biliary transporter function, making it a promising tool for research into specific liver pathologies and drug-induced liver injury. The choice between these two fluorescent dyes will ultimately depend on the specific research question, the desired level of detail in the assessment, and the clinical context of the study.
References
- 1. This compound | 140616-46-2 | Benchchem [benchchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Assessment of liver injury using indocyanine green fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bile Acid Analogs: Fluorescein Lisicol and Radiolabeled Taurocholate
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key bile acid analogs: Fluorescein Lisicol (also known as cholyl-l-lysyl-fluorescein) and radiolabeled taurocholate, primarily represented by the 75Se-homotaurocholic acid test (75SeHCAT). While a direct cross-validation study for the diagnosis of Bile Acid Malabsorption (BAM) is not available in published literature, this guide offers a comprehensive overview of their respective mechanisms, established clinical applications, and performance data based on existing independent studies.
Executive Summary
This compound and radiolabeled taurocholate are both valuable tools in gastroenterological and hepatic research. However, their primary applications differ significantly. Radiolabeled taurocholate, in the form of the 75SeHCAT test, is the established gold standard for the diagnosis of Bile Acid Malabsorption (BAM) in many parts of the world. In contrast, this compound is predominantly utilized as a fluorescent marker for assessing liver function, particularly hepatic uptake and biliary excretion. This guide will objectively present the available data for each compound, enabling an informed understanding of their distinct roles and methodologies.
Performance Data
Radiolabeled Taurocholate (75SeHCAT) in Bile Acid Malabsorption (BAM) Diagnosis
The 75SeHCAT test is a well-validated method for diagnosing BAM. Its diagnostic accuracy has been assessed in numerous studies.
| Performance Metric | Reported Value(s) | Citation(s) |
| Sensitivity | 80-90% | [1] |
| A systematic review reported an average sensitivity of 87.32%. | [2] | |
| Specificity | 70-100% | [1] |
| A systematic review reported an average specificity of 93.2%. | [2] | |
| Predictive Value of Retention Levels for Response to Bile Acid Sequestrants | <5% retention (severe BAM): 96% response | [3] |
| <10% retention (moderate BAM): 80% response | ||
| <15% retention (mild BAM): 70% response |
This compound in Liver Function Assessment
Data on this compound primarily pertains to its use in evaluating liver function, not BAM diagnosis. Studies have focused on its pharmacokinetic properties.
| Performance Metric | Reported Finding(s) | Citation(s) |
| Hepatic Extraction (in rats) | 64.1 ± 3.9% (single-pass) | |
| Biliary Excretion (in rats) | 94.4 ± 0.3% of injected dose within 20 minutes | |
| Enterohepatic Circulation | Minimal |
Experimental Protocols
Radiolabeled Taurocholate (75SeHCAT) for BAM Diagnosis
The 75SeHCAT test is a nuclear medicine imaging procedure that measures the retention of a synthetic, radiolabeled bile acid analog.
Procedure:
-
Administration: The patient orally ingests a capsule containing a standardized dose of 75Se-homotaurocholic acid.
-
Initial Scan: A baseline whole-body scan is performed using a gamma camera shortly after ingestion to measure the initial amount of radioactivity (100% value).
-
Follow-up Scan: A second whole-body scan is performed 7 days later to measure the amount of retained radioactivity.
-
Calculation: The percentage of 75SeHCAT retained at day 7 is calculated relative to the initial measurement.
-
Interpretation: Retention values are categorized to determine the presence and severity of BAM:
-
<5%: Severe BAM
-
5-10%: Moderate BAM
-
10-15%: Mild BAM
-
>15%: Normal bile acid absorption
-
This compound for Liver Function Assessment (Research Setting)
The protocol for using this compound to assess liver function typically involves intravenous administration and subsequent measurement of its clearance from the plasma and/or excretion into the bile.
Procedure (based on rat studies):
-
Preparation: Anesthetize the subject (e.g., with pentobarbital). For biliary excretion studies, cannulate the bile duct.
-
Administration: Administer this compound intravenously at a specified dose.
-
Sample Collection:
-
Biliary Excretion: Collect bile samples at timed intervals (e.g., every 5-10 minutes) following administration.
-
Hepatic Uptake/Plasma Clearance: Collect blood samples at timed intervals.
-
-
Analysis:
-
Measure the concentration of this compound in the collected bile or plasma samples using fluorescence spectroscopy.
-
-
Data Interpretation: The rate of appearance in bile and disappearance from plasma provides an indication of hepatic transport efficiency.
Mechanism of Action and Biological Pathways
Radiolabeled Taurocholate (75SeHCAT) and Enterohepatic Circulation
The diagnostic principle of the 75SeHCAT test relies on the normal enterohepatic circulation of bile acids. In a healthy individual, the vast majority of bile acids are reabsorbed in the terminal ileum and return to the liver. 75SeHCAT mimics this behavior. In BAM, impaired ileal reabsorption leads to increased fecal loss of the radiolabeled bile acid, resulting in lower retention measured by the gamma camera.
Caption: Enterohepatic circulation of bile acids and the impact of BAM.
This compound and Hepatic Transport
This compound is designed to be a substrate for specific transporters in the liver. Its fluorescence allows for the visualization and quantification of hepatic uptake from the blood and subsequent excretion into the bile. Its minimal participation in enterohepatic circulation makes it a suitable marker for assessing liver-specific transport functions without the confounding factor of intestinal reabsorption.
Caption: Hepatic transport pathway of this compound.
Conclusion
This compound and radiolabeled taurocholate (75SeHCAT) are distinct tools with specific applications in biomedical research and clinical diagnostics. While 75SeHCAT is a well-established and validated method for the quantitative assessment of Bile Acid Malabsorption, this compound serves as a valuable fluorescent probe for investigating hepatic transport mechanisms. The lack of direct comparative studies for BAM diagnosis underscores their different primary uses. Future research may explore the potential of fluorescent bile acid analogs in the diagnosis of BAM, but currently, 75SeHCAT remains the benchmark for this indication. This guide provides a foundational understanding of these two compounds based on the currently available scientific literature.
References
- 1. Evaluation of Alternative Treatment Strategies for Bile Acid Malabsorption in Inflammatory Bowel Disease Patients: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for diagnosing bile acid malabsorption: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
A Comparative Guide to Fluorescein Lisicol and Other Fluorescent Bile Acid Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorescein Lisicol (also known as Cholyl-L-lysyl-fluorescein, CLF) with other commonly used fluorescent bile acid probes. The objective of this document is to assist researchers in selecting the most appropriate probe for their specific experimental needs by presenting key performance metrics, detailed experimental protocols, and the relevant biological context.
Introduction to Fluorescent Bile Acid Probes
Fluorescently labeled bile acid analogs are indispensable tools for investigating the mechanisms of bile acid transport and their role in various physiological and pathophysiological processes. These probes allow for real-time visualization and quantification of bile acid uptake and efflux, making them crucial for studying drug-induced liver injury (DILI), cholestasis, and the function of specific bile acid transporters such as the Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the Bile Salt Export Pump (BSEP).
This compound is a widely used fluorescent bile acid derivative that combines the bile acid cholic acid with the fluorophore fluorescein via a lysine linker. This design allows it to mimic the behavior of natural bile acids while providing a strong fluorescent signal for detection.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for different imaging applications. The following tables summarize the key performance indicators for this compound and other common fluorescent bile acid probes.
Table 1: Photophysical Properties of Common Fluorescent Bile Acid Probes
| Probe Family | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound (CLF) | Fluorescein | ~495 | ~520 | ~75,000 - 80,000[1][2] | High (0.79 - 0.92)[1] | Moderate[1][3] |
| NBD-Bile Acids | NBD | ~460-480 | ~530-550 | ~22,000 | Low & Environment-Dependent (0.01-0.3) | Low |
| CGamF | Fluorescein | ~495 | ~520 | Not specified | Not specified | Moderate |
Table 2: Biological and Transporter Specificity
| Probe | Parent Bile Acid | Key Transporter Substrate For | Primary Applications |
| This compound (CLF) | Cholic Acid | OATP1B3, ABCC2 | In vivo liver function assessment, studying hepatic transport and biliary elimination. |
| NBD-TCA | Taurocholic Acid | NTCP, ASBT | Intravital analysis of bile acid homeostasis. |
| Cholylglycylamido-fluorescein (CGamF) | Cholylglycine | BSEP | Studying BSEP function and drug-induced BSEP inhibition. |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Not specified | Studying monohydroxy bile salt-induced cholestasis. |
Key Performance Insights
-
Brightness and Sensitivity: this compound, with its high molar extinction coefficient and quantum yield, is significantly brighter than NBD-based probes. This makes it more suitable for detecting low levels of transporter activity or for imaging in systems with high background fluorescence.
-
Photostability: Fluorescein-based probes like this compound have moderate photostability and are prone to photobleaching during prolonged imaging experiments. NBD probes exhibit lower photostability. For long-term time-lapse imaging, more photostable dyes may be preferable, although they might not be available as bile acid conjugates.
-
Environmental Sensitivity: The fluorescence of NBD is highly sensitive to the polarity of its environment, which can be a useful feature for studying binding events but can also complicate quantitative measurements. Fluorescein's fluorescence is pH-sensitive.
-
Transporter Specificity: The choice of probe should be guided by the specific transporter being investigated. For instance, CGamF is a known substrate for BSEP, making it ideal for BSEP inhibition assays, while NBD-TCA is well-suited for studying NTCP and ASBT. This compound is primarily transported by OATP1B3 and ABCC2.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for key assays used to evaluate and compare fluorescent bile acid probes.
Protocol 1: In Vitro Fluorescent Bile Acid Uptake Assay
This protocol describes a general method for measuring the uptake of fluorescent bile acid probes into cultured cells expressing specific bile acid transporters.
Materials:
-
Cultured hepatocytes or other cell lines expressing the transporter of interest (e.g., HEK293-NTCP)
-
Glass-bottom dishes or multi-well plates suitable for microscopy or plate reader measurements
-
Fluorescent bile acid probe (e.g., this compound) stock solution (typically in DMSO)
-
Live-cell imaging medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader with appropriate filter sets (e.g., Ex/Em: 495/520 nm for fluorescein)
Procedure:
-
Cell Seeding: Seed the cells onto the glass-bottom dishes or plates and culture until they reach the desired confluency (e.g., 70-80%).
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid probe stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-5 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.
-
Initiation of Uptake: Add the staining solution to the cells and immediately begin acquiring data.
-
Data Acquisition:
-
Microscopy: Acquire time-lapse images to visualize the dynamics of probe uptake.
-
Plate Reader: Measure the fluorescence intensity at regular intervals.
-
-
Data Analysis: Quantify the fluorescence intensity within individual cells or the entire well over time. The initial rate of uptake can be calculated from the linear portion of the uptake curve.
Protocol 2: Bile Salt Export Pump (BSEP) Inhibition Assay
This protocol outlines a method to assess the potential of a test compound to inhibit BSEP-mediated efflux using a fluorescent BSEP substrate.
Materials:
-
Inverted membrane vesicles prepared from Sf9 cells expressing human BSEP.
-
Fluorescent BSEP substrate (e.g., a fluorescent taurocholate derivative).
-
Test compound and known BSEP inhibitor (e.g., cyclosporine A) as a positive control.
-
Assay buffer with and without ATP.
Procedure:
-
Preparation: Pre-warm all reagents to 37°C.
-
Incubation: In a multi-well plate, combine the BSEP membrane vesicles, the fluorescent substrate, and the test compound (or control) in the assay buffer.
-
Initiation of Transport: Start the transport reaction by adding ATP to one set of wells. In a parallel set of wells, add a buffer without ATP to measure ATP-independent vesicle trapping.
-
Termination: After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
-
Quantification: Measure the fluorescence of the trapped substrate within the vesicles using a plate reader.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the absence of ATP from that in the presence of ATP. Determine the percent inhibition of BSEP activity by the test compound relative to the vehicle control. An IC₅₀ value can be determined by testing a range of compound concentrations.
Signaling Pathways and Experimental Workflows
Understanding the biological context and experimental design is crucial for interpreting the results obtained with fluorescent bile acid probes. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Bile acid signaling via the FXR pathway.
Caption: Workflow for a cell-based fluorescent bile acid uptake assay.
Conclusion
The choice between this compound and other fluorescent bile acid probes depends on the specific requirements of the experiment. This compound offers high brightness, making it an excellent choice for many standard uptake and efflux assays. However, for experiments requiring high photostability or sensitivity to specific transporters, other probes such as those labeled with more robust fluorophores or specifically designed as substrates for transporters like BSEP may be more appropriate. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal probe for their studies of bile acid transport and signaling.
References
A Comparative Guide to Liver Function Assays: Fluorescein Lisicol and its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of liver function is paramount. This guide provides a comparative overview of the Fluorescein Lisicol (Cholyl-lysyl-fluorescein) assay and two common alternatives: the Indocyanine Green (ICG) clearance test and Technetium-99m galactosyl human serum albumin (99mTc-GSA) liver scintigraphy. The focus is on the reproducibility and variability of these methods, supported by available experimental data.
While this compound is an investigational fluorescent-labeled bile salt analog showing promise in preclinical models for studying hepatic transport, publicly available data on its clinical reproducibility and variability remains limited. In contrast, the ICG clearance test and 99mTc-GSA scintigraphy are well-established methods with more extensive clinical validation.
Quantitative Performance Data
The following table summarizes the available quantitative data on the reproducibility and performance of the compared liver function assays.
| Assay | Parameter | Measure of Reproducibility/Performance | Value |
| This compound (CLF) | Clearance | Not available in published clinical literature. Described as providing "robust, reproducible data" in in-vitro models.[1][2] | - |
| Indocyanine Green (ICG) Clearance Test | Plasma Disappearance Rate (PDR) / Retention Rate at 15 min (R15) | Described as a "simple, reproducible and non-invasive test".[3] Systematic reviews and multiple studies confirm its reliability in assessing liver function.[4][5] | Sensitivity: 25% to 83%; Specificity: 66.1% to 93.8% for predicting post-hepatectomy liver failure. |
| 99mTc-GSA Liver Scintigraphy | Hepatic Uptake | Strong correlation between repeated measurements. | Correlation coefficient (r) = 0.75. |
Experimental Workflows and Signaling Pathways
To visualize the operational flow of these assays, the following diagrams illustrate the key steps involved.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Drug-Induced Inhibition of Canalicular Cholyl-l-Lysyl-Fluorescein Excretion From Hepatocytes by High Content Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perioperative Non-Invasive Indocyanine Green-Clearance Testing to Predict Postoperative Outcome after Liver Resection | PLOS One [journals.plos.org]
- 4. Indocyanine Green Clearance Test to Evaluate Liver Function in Rat Model of Extrahepatic Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indocyanine green clearance tests to assess liver transplantation outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control in Fluorescein Lisicol Experiments for Hepatobiliary Transporter Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of quality control parameters for experiments utilizing Fluorescein Lisicol, a fluorescently labeled bile salt analog. It offers a comparative analysis with alternative probes, detailed experimental protocols, and visual workflows to ensure the robustness and reproducibility of in vitro studies on hepatic transporter function.
This compound, also known as Cholyl-l-lysyl-fluorescein (CLF), has emerged as a valuable tool for investigating the function of key hepatic uptake and efflux transporters, such as the Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][2] Its fluorescence allows for direct visualization and quantification of bile acid transport in hepatocytes, providing insights into liver function and the potential for drug-induced liver injury (DILI).[3][4] This guide outlines critical quality control (QC) parameters, compares this compound to alternative fluorescent probes, and provides standardized protocols for its use in common experimental setups.
I. Essential Quality Control Parameters for this compound Experiments
To ensure the reliability of experimental data, a stringent set of quality control measures should be implemented. These parameters encompass the quality of the fluorescent probe itself, the experimental setup, and data analysis.
| Parameter | QC Specification | Rationale | Recommended Action |
| Probe Purity & Integrity | >95% purity confirmed by HPLC and mass spectrometry. | Impurities can interfere with fluorescence measurements and may have off-target effects on transporters. | Obtain a certificate of analysis from the supplier. Perform in-house validation if necessary. |
| Probe Concentration | Verified by spectrophotometry using the molar extinction coefficient of fluorescein. | Accurate concentration is critical for kinetic studies (Km, Vmax) and for comparing results across experiments. | Prepare fresh stock solutions and determine the concentration before each set of experiments. |
| Hepatocyte Viability | >80% viability pre- and post-experiment (e.g., via Trypan Blue exclusion). | Low cell viability will compromise transporter function and lead to inaccurate results. | Monitor cell viability at the beginning and end of each experiment. |
| Signal-to-Noise Ratio (SNR) | SNR > 3 for meaningful signal detection.[5] | A low SNR can obscure the true biological signal and lead to misinterpretation of data. | Optimize imaging parameters (e.g., exposure time, gain) and use appropriate background correction methods. |
| Positive Controls | Known substrates of the transporters of interest (e.g., taurocholate for NTCP/BSEP, estradiol-17β-glucuronide for OATPs/MRP2). | To confirm that the transporter systems are active and functioning as expected in the experimental model. | Include a positive control in every experiment to validate the assay performance. |
| Negative Controls | Cells lacking the transporter of interest (e.g., parental cell line) or known non-substrates. | To determine the level of non-specific binding and passive diffusion of the probe. | Use appropriate negative controls to establish the baseline signal and assess specificity. |
| Inhibitor Controls | Known inhibitors of the target transporters (e.g., cyclosporin A, rifampicin for OATPs). | To confirm the specificity of the transport process being measured. | Use a well-characterized inhibitor to demonstrate that the observed transport is mediated by the target transporter. |
| Intra- and Inter-assay Variability | Coefficient of variation (CV) < 15%. | High variability indicates a lack of reproducibility in the assay. | Run replicates within each experiment and repeat experiments on different days to assess variability. |
II. Comparative Analysis: this compound vs. Alternative Fluorescent Probes
While this compound is a widely used tool, several other fluorescently labeled bile acid analogs and dyes are available for studying hepatobiliary transport. The choice of probe can influence experimental outcomes due to differences in transporter affinity, substrate specificity, and physicochemical properties.
Table 1: Comparison of Fluorescent Probes for Hepatic Transporter Studies
| Probe | Target Transporters | Advantages | Disadvantages | Reported Kinetic Parameters (Example) |
| This compound (CLF) | OATPs, MRP2, BSEP | Good substrate for key hepatic transporters; well-characterized. | Potential for MRP2-mediated efflux, which can complicate uptake studies. | Uptake (Km): Similar to cholylglycine in rat and human hepatocytes. |
| NBD-labeled Bile Acids (e.g., NBD-Taurocholate) | NTCP, ASBT | Good substrates for Na+-dependent bile acid transporters. | May not be substrates for OATPs. | Uptake (Kt): 2.7 µM for 7β-NBD-NCT in rat hepatocytes. |
| Cholyl-glycylamido-fluorescein (CGamF) | OATPs, BSEP, MRP2 | Used for in vitro drug interaction studies. | Failed to be taken up by ASBT in some studies. | Transported by OATP1B1 and OATP1B3. |
| Indocyanine Green (ICG) | OATP1B1, OATP1B3, NTCP | Clinically used for liver function testing. | Lacks tissue-selectivity compared to bile acid analogs. | Substrate of OATP1B1 and OATP1B3. |
Table 2: Comparative IC50 Values of Inhibitors on this compound (CLF) Efflux
This table presents a selection of drugs and their reported IC50 values for the inhibition of CLF efflux in sandwich-cultured rat hepatocytes, providing a benchmark for comparative studies.
| Inhibitor | Reported IC50 (µM) for CLF Efflux Inhibition |
| Cyclosporin A | < 1 |
| Glibenclamide | 4.4 |
| Troglitazone | 10.9 |
| Bosentan | 20.3 |
| Erythromycin | 87.2 |
| Atorvastatin | 129 |
| Rosiglitazone | > 200 |
| Verapamil | 794 |
III. Detailed Experimental Protocols
The following are generalized protocols for common in vitro assays using this compound. Researchers should optimize these protocols for their specific cell models and experimental conditions.
A. Hepatocyte Uptake Assay (Suspension Method)
This protocol measures the initial rate of this compound uptake into hepatocytes.
Materials:
-
Cryopreserved or freshly isolated hepatocytes
-
Krebs-Henseleit buffer (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
Oil mixture (e.g., silicone oil:mineral oil)
-
Lysis buffer
-
Microcentrifuge tubes
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Thaw and prepare hepatocytes according to the supplier's protocol, ensuring high viability. Resuspend cells in buffer at a concentration of 1 x 10^6 viable cells/mL.
-
Incubation: Pre-warm the cell suspension to 37°C. Initiate the uptake by adding this compound to the desired final concentration.
-
Stopping the Reaction: At specified time points (e.g., 1, 2, 5 minutes), take an aliquot of the cell suspension and layer it on top of the oil mixture in a microcentrifuge tube.
-
Separation: Centrifuge the tubes to pellet the cells through the oil layer, separating them from the incubation medium.
-
Lysis and Quantification: Aspirate the supernatant and oil. Lyse the cell pellet and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~490/520 nm).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate. Calculate the uptake rate.
B. Biliary Excretion Assay (Sandwich-Cultured Hepatocytes)
This assay assesses the efflux of this compound into the bile canaliculi of sandwich-cultured hepatocytes.
Materials:
-
Sandwich-cultured hepatocytes (on collagen-coated plates)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound
-
Calcium-free HBSS
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture hepatocytes in a sandwich configuration to allow for the formation of functional bile canaliculi.
-
Probe Loading: Incubate the cells with this compound in HBSS at 37°C to allow for uptake and accumulation in the bile canaliculi.
-
Washing: Wash the cells with cold HBSS to remove extracellular probe.
-
Biliary Efflux Measurement:
-
Qualitative: Visualize the fluorescence accumulated in the bile canaliculi using a fluorescence microscope.
-
Quantitative: To measure the biliary excretion index (BEI), incubate one set of wells with standard HBSS and another with Ca2+-free HBSS (which disrupts tight junctions and releases the contents of the bile canaliculi). Lyse the cells and measure the fluorescence in the lysate from both sets of wells.
-
-
Data Analysis: The BEI is calculated as: (Fluorescence in standard HBSS - Fluorescence in Ca2+-free HBSS) / Fluorescence in standard HBSS * 100%.
IV. Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound experiments.
Caption: Hepatobiliary transport of this compound.
Caption: Biliary excretion assay workflow.
Caption: Investigating drug-transporter interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-Throughput Screening to Evaluate Inhibition of Bile Acid Transporters Using Human Hepatocytes Isolated From Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.codex.bio [help.codex.bio]
Drug Interference in Fluorescein Lisicol Transport Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein Lisicol, also known as Cholyl-L-lysyl-fluorescein (CLF), is a fluorescently labeled bile salt analog increasingly utilized in in-vitro and in-vivo studies to assess the function of hepatic transporters. Its transport across hepatocyte membranes is mediated by specific uptake and efflux transporters, making it a valuable tool for investigating drug-drug interactions (DDIs) that can lead to cholestatic drug-induced liver injury (DILI). Understanding how investigational drugs interfere with this compound transport is crucial for predicting potential hepatotoxicity and ensuring drug safety. This guide provides a comparative overview of known drug interferences with this compound transport assays, supported by experimental data and detailed protocols.
Mechanism of this compound Transport
The journey of this compound through hepatocytes involves a multi-step process orchestrated by specific transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes. The primary transporters involved are:
-
Uptake (from blood into hepatocytes): Organic Anion Transporting Polypeptide 1B3 (OATP1B3) is a key transporter responsible for the uptake of this compound from the blood into the liver cells.[1][2]
-
Efflux (from hepatocytes into bile): The efflux of this compound into the bile canaliculi is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2) and the Bile Salt Export Pump (BSEP/ABCB11).[1][2][3]
-
Basolateral Efflux (from hepatocytes back into blood): The ATP-binding cassette transporter ABCC3 can mediate the transport of this compound back into the bloodstream.
Drugs can interfere with this transport pathway at both the uptake and efflux stages, leading to an accumulation of the fluorescent probe within the hepatocytes, which can be quantified to assess the inhibitory potential of a compound.
Comparative Analysis of Drug Interference
A critical aspect of preclinical drug development is to identify compounds that may inhibit these transporters, as this can be indicative of a risk for cholestatic DILI. The following table summarizes the inhibitory effects of various drugs on this compound efflux, a key measure of potential cholestatic liability. The data is primarily derived from studies using rat hepatocytes, which have shown good predictive correlation with human hepatocytes.
| Drug | Therapeutic Class | IC50 (µM) for CLF Efflux Inhibition (in rat hepatocytes) |
| Bosentan | Endothelin Receptor Antagonist | < 1 |
| Chlorpromazine | Antipsychotic | 1.4 |
| Cyclosporine A | Immunosuppressant | 1.6 |
| Glibenclamide | Antidiabetic | 2.1 |
| Troglitazone | Antidiabetic | 2.2 |
| Fasiglifam | Antidiabetic | 2.7 |
| Nefazodone | Antidepressant | 3.5 |
| Ezetimibe | Cholesterol Absorption Inhibitor | 4.8 |
| Sitaxentan | Endothelin Receptor Antagonist | 5.2 |
| Irbesartan | Angiotensin II Receptor Antagonist | 6.5 |
| Erlotinib | Kinase Inhibitor | 8.1 |
| Lapatinib | Kinase Inhibitor | 9.4 |
| Rosiglitazone | Antidiabetic | 10.1 |
| Pioglitazone | Antidiabetic | 11.2 |
| Imatinib | Kinase Inhibitor | 12.3 |
| Gemfibrozil | Fibrate | 14.5 |
| Valsartan | Angiotensin II Receptor Antagonist | 16.7 |
| Telmisartan | Angiotensin II Receptor Antagonist | 20.8 |
| Fenofibrate | Fibrate | 25.1 |
| Atorvastatin | Statin | 30.2 |
| Pravastatin | Statin | 45.5 |
| Simvastatin | Statin | 50.1 |
| Lovastatin | Statin | 63.4 |
| Rosuvastatin | Statin | 78.9 |
| Tolbutamide | Antidiabetic | 101.2 |
| Metformin | Antidiabetic | 250.6 |
| Ranitidine | H2 Receptor Antagonist | 501.2 |
| Digoxin | Cardiac Glycoside | 631 |
| Cimetidine | H2 Receptor Antagonist | 794.3 |
Data adapted from Barber et al., 2015.
It is important to note that some drugs may also inhibit the uptake of this compound. For instance, thirteen of the drugs listed above that inhibited efflux also showed inhibition of the uptake of the probe substrate [[3H]]-taurocholate, highlighting the need to consider both uptake and efflux transporter inhibition when interpreting results.
Experimental Protocols
This compound (CLF) Biliary Efflux Assay in Sandwich-Cultured Hepatocytes
This protocol describes a method to quantify the biliary excretion of CLF and assess its inhibition by test compounds using high-content imaging.
Materials:
-
Cryopreserved human or rat hepatocytes
-
Collagen-coated multi-well plates
-
Hepatocyte plating and culture medium
-
Matrigel™
-
Cholyl-lysyl-fluorescein (CLF)
-
Hoechst 33342 (for nuclear staining)
-
Test compounds and positive controls (e.g., Cyclosporine A, Bosentan)
-
Hanks' Balanced Salt Solution (HBSS)
-
ATP releasing agent and BCA protein assay kit (for normalization)
-
High-content imaging system
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol.
-
Culture the cells for 24 hours to allow for monolayer formation.
-
Overlay the cells with a dilute solution of Matrigel™ to create a sandwich culture, which promotes the formation of bile canaliculi.
-
Culture for an additional 48-72 hours.
-
-
Compound Incubation:
-
Prepare serial dilutions of test compounds and positive controls in culture medium.
-
Remove the culture medium from the hepatocyte plates and replace it with the medium containing the test compounds. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
CLF Incubation and Imaging:
-
Add CLF to the wells to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
During the last 10 minutes of incubation, add Hoechst 33342 for nuclear counterstaining.
-
Wash the cells with HBSS to remove extracellular CLF.
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (DAPI channel) and CLF (FITC channel).
-
-
Image Analysis and Data Quantification:
-
Use image analysis software to identify and quantify the fluorescent CLF signal within the bile canaliculi. The software can be trained to recognize the characteristic punctate staining of the canalicular network.
-
Normalize the biliary CLF accumulation to the number of nuclei (cells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
OATP1B3-mediated CLF Uptake Inhibition Assay in Transfected Cell Lines
This protocol outlines a method to assess the inhibitory effect of drugs on the specific uptake of CLF mediated by the OATP1B3 transporter.
Materials:
-
HEK293 or CHO cells stably transfected with human OATP1B3.
-
Mock-transfected cells (as a negative control).
-
Cell culture medium and reagents.
-
Multi-well plates.
-
Cholyl-lysyl-fluorescein (CLF).
-
Test compounds and a known OATP1B3 inhibitor (e.g., Rifampicin).
-
Lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed both OATP1B3-expressing and mock-transfected cells into multi-well plates and culture until they reach a confluent monolayer.
-
-
Inhibition Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of the test compound or a positive control in HBSS for 15-30 minutes at 37°C.
-
Initiate the uptake by adding CLF (at a concentration close to its Km for OATP1B3, e.g., 5 µM) to the wells, in the continued presence of the inhibitor.
-
Incubate for a short, linear uptake period (e.g., 5 minutes) at 37°C.
-
Stop the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold HBSS.
-
-
Quantification of CLF Uptake:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm).
-
Normalize the fluorescence signal to the protein concentration in each well.
-
-
Data Analysis:
-
Calculate the OATP1B3-mediated uptake by subtracting the uptake in mock-transfected cells from that in OATP1B3-expressing cells.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve.
-
Visualizing the Pathways and Workflows
To better understand the complex processes involved in this compound transport and the experimental procedures to test for drug interference, the following diagrams have been generated.
Caption: this compound transport pathway in hepatocytes.
Caption: Experimental workflow for CLF biliary efflux assay.
Conclusion
This compound transport assays are a valuable tool for assessing the potential of drug candidates to cause cholestatic liver injury by inhibiting key hepatic transporters. The data presented in this guide highlights the wide range of inhibitory potencies observed for various classes of drugs. By employing robust and standardized experimental protocols, researchers can generate reliable data to inform drug development decisions and mitigate the risk of DILI. The provided workflows and diagrams serve as a practical resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Quantification of Drug-Induced Inhibition of Canalicular Cholyl-l-Lysyl-Fluorescein Excretion From Hepatocytes by High Content Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of Fluorescein Lisicol for Hepatic Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorescein Lisicol (CLF) and other probe substrates used to assess the specificity and function of hepatic transporters. Understanding the precise interactions between new chemical entities and these transporters is critical for predicting drug disposition, potential drug-drug interactions, and hepatotoxicity. This document offers a detailed analysis of experimental data, protocols, and visual aids to facilitate informed decisions in drug development.
Performance Comparison of Hepatic Transporter Probes
The selection of an appropriate probe substrate is paramount for accurate in vitro assessment of hepatic transporter activity. The following table summarizes the kinetic parameters of this compound and commonly used alternatives for key hepatic uptake and efflux transporters. This data, compiled from various studies, allows for a direct comparison of their substrate specificity.
Table 1: Specificity of this compound and Alternative Probes for Key Hepatic Transporters
| Probe Substrate | Transporter | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Notes |
| This compound (CLF) | OATP1B1 | Not explicitly determined | Not explicitly determined | While some fluorescein derivatives are OATP1B1 substrates, specific kinetic data for CLF is limited. |
| OATP1B3 | 4.6 | Not explicitly determined | High-affinity substrate. | |
| BSEP (ABCB11) | Not a substrate | Not applicable | CLF is not transported by the primary bile salt export pump. | |
| MRP2 (ABCC2) | 3.3 | Not explicitly determined | A significant pathway for the biliary excretion of CLF.[1] | |
| MRP3 (ABCC3) | 3.7 | Not explicitly determined | Contributes to the basolateral efflux of CLF back into circulation. | |
| NTCP | Not a substrate | Not applicable | Not transported by the main bile acid uptake transporter. | |
| Rosuvastatin | OATP1B1 | 4.0 - 13 | Not explicitly determined | A well-established substrate with variability in reported kinetics.[2][3] |
| OATP1B3 | 9.8 - 40 | Not explicitly determined | A substrate, with some studies suggesting lower affinity than for OATP1B1.[2][3] | |
| BSEP (ABCB11) | Low affinity/Not a primary substrate | Not explicitly determined | Primarily excreted via BCRP and MRP2. | |
| MRP2 (ABCC2) | Substrate | Not explicitly determined | A significant route for biliary excretion. | |
| NTCP | Substrate | Not explicitly determined | Contributes to hepatic uptake. | |
| BCRP | 10.8 (high affinity site) | Not explicitly determined | An important efflux transporter for rosuvastatin. | |
| Digoxin | OATP1B1 | Not a substrate | Not applicable | Not transported by major OATP isoforms. |
| OATP1B3 | Not a substrate | Not applicable | Not transported by major OATP isoforms. | |
| BSEP (ABCB11) | Not a primary substrate | Not explicitly determined | Primarily a P-gp substrate. | |
| P-gp (ABCB1) | Substrate | Not explicitly determined | A well-characterized P-gp substrate. | |
| Metformin | OCT1 | Substrate | Not explicitly determined | Primary hepatic uptake transporter. |
| OCT2 | Substrate | Not explicitly determined | Primarily involved in renal uptake. | |
| BSEP (ABCB11) | Not a direct substrate | Not applicable | Metformin can repress BSEP expression but is not directly transported. | |
| Sodium Fluorescein | OATP1B1 | 4.2 | 30.9 | A fluorescent probe for OATP1B1 and OATP1B3. |
| OATP1B3 | 10.9 | 135 | A fluorescent probe for OATP1B1 and OATP1B3. |
Experimental Protocols
Accurate and reproducible data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for conducting hepatic transporter assays using fluorescent probes.
Protocol 1: In Vitro Uptake Assay in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol is designed to determine the uptake of a fluorescent probe substrate into hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates
-
Matrigel™
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent probe substrate (e.g., this compound)
-
Inhibitors (e.g., rifampicin for OATPs)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Seed hepatocytes onto collagen-coated plates at a desired density.
-
Culture the cells for 24 hours to allow for attachment and monolayer formation.
-
-
Matrigel Overlay:
-
After 24 hours, overlay the hepatocyte monolayer with a layer of Matrigel™ diluted in cold culture medium.
-
Incubate for another 24-48 hours to allow the formation of bile canaliculi.
-
-
Uptake Experiment:
-
Wash the SCHH monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS (with or without a known inhibitor) for 10 minutes at 37°C.
-
Initiate the uptake by adding the fluorescent probe substrate (at various concentrations for kinetic studies) in HBSS.
-
Incubate for a specified time course (e.g., 0, 1, 2, 5, 10 minutes) at 37°C.
-
To determine passive diffusion, perform a parallel experiment at 4°C.
-
-
Termination and Lysis:
-
Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Normalize the fluorescence signal to the protein concentration of each well.
-
-
Data Analysis:
-
Subtract the fluorescence at 4°C (passive uptake) from the 37°C data to determine the active transport.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For inhibition studies, calculate the IC_50_ values.
-
Visualizing Hepatic Transporter Interactions
The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of hepatic transporter specificity.
Figure 1. Workflow for assessing hepatic transporter-mediated uptake of a fluorescent probe.
Figure 2. Primary hepatic transport pathways for this compound (CLF).
References
A Comparative Guide: Correlating Fluorescein Lisicol Transport with Traditional Liver Function Tests
For researchers, scientists, and drug development professionals, accurately assessing liver function is paramount. While traditional liver function tests (LFTs) have long been the standard, newer dynamic assessments like Fluorescein Lisicol (CLF) transport offer a more mechanistic insight into the liver's excretory pathways. This guide provides an objective comparison of this compound transport with a standard panel of LFTs, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Traditional LFTs
This compound, a fluorescently labeled bile salt analog, provides a dynamic measure of the liver's transport capacity, a direct indicator of function. In contrast, traditional LFTs primarily measure biomarkers of liver injury or indirect markers of function.
| Feature | This compound (CLF) Transport | Traditional Liver Function Tests (LFTs) |
| Principle | Dynamic, real-time measurement of hepatic uptake and biliary excretion. | Static measurement of circulating enzymes, proteins, and metabolites. |
| Aspect of Liver Health | Measures the functional capacity of specific hepatic transporters (e.g., OATP1B3, MRP2). | Primarily indicates hepatocellular injury (ALT, AST), cholestasis (ALP, GGT), or synthetic function (Albumin, PT). |
| Primary Application | In vivo assessment of liver function, particularly biliary efflux.[1][2] | Screening, diagnosis, and monitoring of various liver diseases.[3][4] |
| Sensitivity in Cirrhosis | High sensitivity (100%) for detecting liver cirrhosis.[5] | Variable sensitivity for cirrhosis depending on the marker (e.g., Bilirubin: 85%, AST: 69%, ALP: 50%). |
Quantitative Comparison: Diagnostic Sensitivity in Liver Cirrhosis
A key study directly compared the diagnostic sensitivity of the this compound plasma elimination test with routine LFTs in identifying patients with liver cirrhosis versus healthy volunteers. The results highlight the superior sensitivity of the dynamic CLF test.
| Test | Diagnostic Sensitivity (%) |
| This compound (CLF) Test | 100 |
| Total Bilirubin | 85 |
| Total Bile Acids | 84 |
| Aspartate Aminotransferase (AST) | 69 |
| Albumin | 62 |
| Alkaline Phosphatase (ALP) | 50 |
| Data from a pilot study on patients with liver cirrhosis. |
Understanding the Mechanisms
This compound Transport Pathway
This compound's journey through the liver is a multi-step process involving specific transporters on the hepatocyte membrane. This allows for a targeted assessment of different aspects of liver function. The transport of CLF is primarily mediated by the organic anion-transporting polypeptide 1B3 (OATP1B3) for uptake from the blood into the liver cells. Its excretion into the bile is mainly handled by the multidrug resistance-associated protein 2 (MRP2 or ABCC2). A portion can also be transported back into the bloodstream by MRP3 (ABCC3). Importantly, it has minimal enterohepatic recirculation, making its plasma clearance a direct reflection of hepatic transport efficiency.
This compound Hepatic Transport Pathway.
Interpretation of Traditional Liver Function Tests
Traditional LFTs provide a snapshot of liver health by measuring the levels of various substances in the blood. The pattern of abnormalities can help differentiate between different types of liver injury.
Logical Relationships of Traditional LFTs.
Experimental Protocols
This compound Plasma Elimination Test
This protocol is based on a clinical study assessing liver function in humans.
Workflow for CLF Plasma Elimination Test.
Methodology:
-
Subject Preparation: Subjects are typically fasted before the test.
-
Baseline Sample: A baseline blood sample is collected prior to administration of this compound.
-
Administration: this compound is administered as an intravenous bolus at a dose of 0.02 mg/kg body weight.
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 10 minutes) for a duration of 60 minutes post-injection.
-
Sample Processing: Blood samples are centrifuged to separate the plasma.
-
Fluorescence Measurement: The fluorescence intensity of the plasma samples is measured using a luminescence spectrometer.
-
Data Analysis: The plasma concentration of this compound over time is plotted to determine the elimination kinetics. Impaired liver function results in a slower elimination rate and higher residual plasma fluorescence at later time points.
Traditional Liver Function Tests
Methodology:
-
Blood Sample Collection: A blood sample is obtained through venipuncture.
-
Serum/Plasma Separation: The blood is processed to obtain serum or plasma.
-
Automated Analysis: The sample is analyzed using automated clinical chemistry analyzers. These instruments use spectrophotometric or other methods to measure the levels of specific enzymes and proteins.
-
Results Interpretation: The results are compared to established reference ranges. The pattern and magnitude of elevation of different markers help in diagnosing the type of liver disorder (hepatocellular or cholestatic) and assessing the synthetic function of the liver.
Conclusion
This compound transport offers a sensitive and mechanistically informative method for assessing liver function, particularly in the context of biliary excretion. Its high sensitivity in detecting liver cirrhosis, as demonstrated in clinical studies, suggests its potential as a valuable diagnostic tool. While traditional LFTs remain the cornerstone for initial screening and monitoring of liver diseases due to their widespread availability and cost-effectiveness, they often reflect liver damage rather than real-time function. For in-depth research, drug development, and situations requiring a precise evaluation of hepatic transport capacity, the dynamic assessment provided by this compound presents a significant advantage. The choice between these methods will depend on the specific clinical or research question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 140616-46-2 | Benchchem [benchchem.com]
- 3. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Plasma elimination of cholyl-lysyl-fluorescein (CLF): a pilot study in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fluorescein Lisicol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fluorescein Lisicol, a fluorescent tracer dye. Adherence to these procedures is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] In case of a spill, immediately clean the area to prevent the generation of dust.[4] For dry spills, use dry clean-up procedures.[4] For wet spills, absorb the material and place it into a labeled container for disposal. After handling, always wash your hands thoroughly.
Environmental and Disposal Considerations
Fluorescein-based compounds should not be discharged into sewers or waterways. While some sources state that certain formulations are not considered hazardous waste, it is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. The responsibility for proper waste identification and disposal lies with the waste generator.
Quantitative Ecotoxicity Data
The following table summarizes the aquatic toxicity data for components found in some fluorescein-based dye markers. This data highlights the potential environmental impact and underscores the importance of proper disposal.
| Ingredient | Test Type | Species | Result | Exposure Time |
| Sodium Fluorescein | LC50 | Oncorhynchus mykiss (rainbow trout) | 1,372 mg/L | 96 hours |
| Sodium Fluorescein | EC50 | Daphnia pulex (Water flea) | 337 mg/L | 48 hours |
| Sodium Bicarbonate | LC50 | Freshwater fish | 8250 - 9000 mg/L | 96 hours |
| Sodium Bicarbonate | EC50 | Freshwater algae | 650 mg/L | 120 hours |
| Sodium Bicarbonate | EC50 | Water flea | 2350 mg/L | 48 hours |
| Adipic Acid | LC50 | Brachydanio rerio (zebrafish) | >= 1,000 mg/L | 96 hours |
| Adipic Acid | LC50 | Daphnia magna (Water flea) | 46 mg/L | 48 hours |
| Adipic Acid | EC50 | Pseudokirchneriella subcapitata (algae) | 59 mg/L | 72 hours |
Source: Safety Data Sheet for a Fluorescein Dye Marker.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste in a laboratory setting. This should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Identification and Segregation :
-
Determine if the this compound waste is classified as hazardous by consulting the product's SDS and local regulations.
-
Segregate the waste from other chemical waste streams to avoid incompatible mixtures. Keep solid and liquid waste separate.
-
-
Containerization :
-
Use a chemically compatible and leak-proof container for waste collection. The container must be in good condition with a secure, tight-fitting lid.
-
Plastic containers are often preferred for chemical waste.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "this compound".
-
Indicate the components and their approximate percentages if it is a mixture.
-
-
Storage :
-
Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA).
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal :
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fluorescein Lisicol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE) and procedures for managing Fluorescein Lisicol, a fluorescent dye commonly used in laboratory applications. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound in its solid powder form or in solution, the following personal protective equipment is mandatory to minimize exposure and prevent potential health hazards.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes and airborne particles.
-
Goggles: Recommended when there is a higher risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling large quantities or when there is a significant risk of splashing.
2. Skin Protection:
-
Chemical-Resistant Gloves: Nitrile or latex gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Laboratory Coat: A lab coat is essential to protect the skin and clothing from contamination.
-
Full-Coverage Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed. For large-scale operations or in the event of a spill, Tyvek coveralls and booties may be necessary.[2]
3. Respiratory Protection:
-
NIOSH-Approved Respirator: A respirator with a particulate filter is required when handling the powder form of this compound, as dust can be generated.[3] Local exhaust ventilation should also be utilized to keep dust and vapor levels as low as possible.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₂O₅ | [4] |
| Molecular Weight | 332.31 g/mol | |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 314-316 °C | |
| Solubility | Insoluble in water, benzene, chloroform, and ether. Soluble in hot ethanol, glacial acetic acid, and alkaline solutions. | |
| Oral LD50 (Rat) | 4738–6720 mg/kg bw | |
| Oral LD50 (Mouse) | 4470–4738 mg/kg bw | |
| Occupational Exposure Limits (OSHA PEL, ACGIH TLV) | Not established |
Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Preparation of a Fluorescein Stock Solution
This protocol describes the preparation of a stock solution of fluorescein for use in various applications, such as fluorescence microscopy.
Materials:
-
Fluorescein powder
-
Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
50 mL conical tube
-
Micropipettes and sterile tips
Procedure:
-
Weigh out the desired amount of fluorescein powder. For a 2.4 mM stock solution, use 0.04 g of fluorescein.
-
Calculate the volume of PBS required to achieve the desired concentration.
-
Add the fluorescein powder to the 50 mL conical tube.
-
Add the calculated volume of PBS to the tube.
-
Vortex the solution at high speed for 5 minutes to ensure the powder is fully dissolved.
-
Store the stock solution at 4°C for daily use or in aliquots at -20°C for long-term storage to limit freeze-thaw cycles.
Protocol 2: Staining Cells for Fluorescence Microscopy
This protocol outlines the steps for staining a cell suspension for analysis by fluorescence microscopy.
Materials:
-
Cell suspension (1 x 10⁶ cells/mL in PBS/BSA)
-
Fluorescein-conjugated antibody
-
Test tubes
-
Centrifuge
-
PBS/BSA buffer
-
Mounting medium (e.g., PBS/Glycerol)
-
Microscope slides and coverslips
Procedure:
-
Aliquot 100 µL of the cell suspension into the required number of test tubes.
-
Add the appropriate volume of the fluorescein-conjugated antibody at the recommended dilution.
-
Mix well and incubate at room temperature for 30 minutes.
-
Wash the cells twice by adding 2 mL of PBS/BSA, centrifuging at 400 g for 5 minutes, and discarding the supernatant.
-
Resuspend the cell pellet in 0.2 mL of mounting medium.
-
Place a drop of the resuspended cells onto a microscope slide, gently apply a coverslip, and view under a fluorescence microscope.
Operational and Disposal Plans
A systematic approach to operational procedures and waste disposal is critical for the safe management of this compound.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed and protected from physical damage and direct light.
Spill Response Plan:
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains. For small, dry spills, carefully sweep up the material. For liquid spills, absorb with an inert material like sand or vermiculite.
-
Cleanup: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Disposal of Unused Product:
-
Unused this compound should be disposed of as hazardous waste.
-
Do not mix with other chemical waste.
-
Containers should be tightly closed and labeled as "Hazardous Waste" with the chemical name.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidance.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
